molecular formula C19H36O2 B15552567 Ethyl 10(E)-heptadecenoate

Ethyl 10(E)-heptadecenoate

Cat. No.: B15552567
M. Wt: 296.5 g/mol
InChI Key: BHNQJXPINDMSJJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 10(E)-heptadecenoate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl (E)-heptadec-10-enoate

InChI

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+

InChI Key

BHNQJXPINDMSJJ-MDZDMXLPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(E)-heptadecenoate is a monounsaturated fatty acid ethyl ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential biological activities. The information presented is intended to support research and development efforts in fields such as medicinal chemistry, materials science, and biochemistry.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on data from its saturated analogue, ethyl heptadecanoate, and general trends observed for long-chain unsaturated fatty acid esters.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₉H₃₆O₂[Calculated]
Molecular Weight 296.49 g/mol [Calculated]
CAS Number 150324-17-7[Larodan]
Appearance Colorless to pale yellow liquid[Inferred from similar compounds]
Boiling Point ~335-340 °C at 760 mmHg[Estimated based on Ethyl Heptadecanoate][1]
Melting Point < 28 °C[Estimated based on Ethyl Heptadecanoate and effect of unsaturation][1]
Density ~0.86 g/cm³ at 20°C[Estimated based on trends for unsaturated esters][2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), diethyl ether, chloroform)[General property of long-chain fatty acid esters]
Purity >99% (commercially available)[Larodan]
Storage Freezer (-20°C)[Larodan]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible and efficient method for the synthesis of this compound is the Wittig reaction, which is well-suited for the stereoselective formation of trans double bonds. This protocol is adapted from established one-pot Wittig reaction procedures.[1][3][4]

Objective: To synthesize this compound from nonanal (B32974) and (carboethoxymethylene)triphenylphosphorane.

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (carboethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • To the stirred solution, add nonanal (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add hexane to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Filter the mixture through a pad of celite, washing with cold hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of this compound to determine its purity and confirm its molecular weight.[5][6][7]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of this compound in hexane to a final concentration of approximately 1 mg/mL.

Expected Results:

  • A single major peak in the chromatogram indicating the purity of the compound.

  • The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 296.5, along with characteristic fragmentation patterns for a long-chain fatty acid ethyl ester.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • Tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

Expected ¹H NMR Chemical Shifts (δ, ppm): [8][9][10]

  • ~5.40 (m, 2H): Olefinic protons (-CH=CH-). The multiplet pattern will be complex due to coupling with adjacent methylene (B1212753) protons. A larger coupling constant (J ≈ 15 Hz) is characteristic of a trans double bond.

  • 4.12 (q, 2H, J ≈ 7.1 Hz): Methylene protons of the ethyl group (-OCH₂CH₃).

  • 2.28 (t, 2H, J ≈ 7.5 Hz): Methylene protons alpha to the carbonyl group (-CH₂COO-).

  • ~2.00 (m, 4H): Methylene protons adjacent to the double bond (-CH₂-CH=CH-CH₂-).

  • 1.63 (quintet, 2H, J ≈ 7.5 Hz): Methylene protons beta to the carbonyl group (-CH₂CH₂COO-).

  • 1.20-1.40 (m, ~16H): Methylene protons of the long aliphatic chain.

  • 1.25 (t, 3H, J ≈ 7.1 Hz): Methyl protons of the ethyl group (-OCH₂CH₃).

  • 0.88 (t, 3H, J ≈ 6.8 Hz): Terminal methyl protons of the fatty acid chain.

Expected ¹³C NMR Chemical Shifts (δ, ppm): [11][12][13][14]

  • ~173.8: Carbonyl carbon (-COO-).

  • ~130.5: Olefinic carbons (-CH=CH-).

  • ~60.1: Methylene carbon of the ethyl group (-OCH₂-).

  • ~34.4: Methylene carbon alpha to the carbonyl group.

  • ~32.5: Methylene carbons adjacent to the double bond.

  • ~29.0-29.7: Methylene carbons of the long aliphatic chain.

  • ~25.0: Methylene carbon beta to the carbonyl group.

  • ~22.7: Methylene carbon adjacent to the terminal methyl group.

  • ~14.3: Methyl carbon of the ethyl group.

  • ~14.1: Terminal methyl carbon of the fatty acid chain.

Potential Biological Activity and Signaling Pathway

Unsaturated fatty acids and their derivatives have been reported to exhibit antibacterial properties. A key mechanism of action is the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FAS-I) pathway, making it an attractive target for antimicrobial drug development.[1][7]

Proposed Antibacterial Mechanism of Action

This compound, upon entering a bacterial cell, is likely hydrolyzed by intracellular esterases to release 10(E)-heptadecenoic acid. This unsaturated fatty acid is proposed to inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial fatty acid elongation cycle.[1] By inhibiting FabI, the synthesis of bacterial membrane phospholipids (B1166683) is disrupted, leading to the cessation of growth and eventual cell death.

antibacterial_mechanism cluster_cell Bacterial Cell Ethyl_10E_heptadecenoate Ethyl 10(E)- heptadecenoate Esterase Esterase Ethyl_10E_heptadecenoate->Esterase Hydrolysis 10E_heptadecenoic_acid 10(E)-Heptadecenoic Acid Esterase->10E_heptadecenoic_acid FabI Enoyl-ACP Reductase (FabI) 10E_heptadecenoic_acid->FabI Inhibition FAS_II_Pathway Fatty Acid Synthesis (FAS-II) Pathway FabI->FAS_II_Pathway Blocks Elongation Membrane_Lipids Membrane Phospholipid Synthesis FAS_II_Pathway->Membrane_Lipids Required for Cell_Death Bacterial Growth Inhibition & Cell Death Membrane_Lipids->Cell_Death Disruption leads to

Proposed mechanism of antibacterial action of this compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution assay to determine the MIC of this compound against a bacterial strain (e.g., Staphylococcus aureus).[15][16][17]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound

  • Target bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol as a solvent for the test compound

  • Positive control antibiotic (e.g., vancomycin)

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Assay Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Dispense dilutions and inoculum into 96-well plate Inoculum_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Plate_Setup Controls Include Positive, Negative, and Sterility Controls Plate_Setup->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results Visually inspect for turbidity or read OD600 Incubate->Read_Results Determine_MIC Identify lowest concentration with no visible growth Read_Results->Determine_MIC

Experimental workflow for MIC determination.

Conclusion

References

Ethyl 10(E)-heptadecenoate: A Comprehensive Technical Guide on Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of Ethyl 10(E)-heptadecenoate, a long-chain unsaturated ester. The document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis. This guide is intended to serve as a critical resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Compound Structure and Properties

This compound is characterized by a 17-carbon aliphatic chain containing a single trans-configured double bond at the C-10 position, with an ethyl ester functional group at the terminus. While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its structure and data from analogous long-chain esters and its saturated counterpart, ethyl heptadecanoate.

Table 1: General and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
IUPAC Name Ethyl (10E)-heptadec-10-enoate
CAS Number 150324-17-7
Estimated Boiling Point 337.67 °C at 760 mmHg (based on the saturated analog)[1]
Estimated Melting Point 28 °C (based on the saturated analog)[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform).[2][3]

Disclaimer: The physical properties are based on estimations and data from analogous compounds. Experimental verification is recommended for precise applications.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Signals
¹H NMR (CDCl₃, 400 MHz) δ ~5.4 (m, 2H, olefinic protons, -CH=CH-), 4.12 (q, J=7.1 Hz, 2H, ester ethyl -OCH₂CH₃), 2.28 (t, J=7.5 Hz, 2H, α-methylene protons, -CH₂COO-), ~2.0 (m, 4H, allylic protons, -CH₂CH=), 1.63 (m, 2H, β-methylene protons, -CH₂CH₂COO-), 1.2-1.4 (br m, 16H, aliphatic methylene (B1212753) protons), 1.25 (t, J=7.1 Hz, 3H, ester ethyl -OCH₂CH₃), 0.88 (t, J=6.8 Hz, 3H, terminal methyl -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~173.9 (C=O, ester), ~130.5 (olefinic CH), ~130.4 (olefinic CH), 60.1 (-OCH₂CH₃), ~34.4 (-CH₂COO-), ~32.6, ~31.9, ~29.7, ~29.5, ~29.3, ~29.2, ~29.1 (aliphatic CH₂), ~25.0, ~22.7, 14.3 (-OCH₂CH₃), 14.1 (terminal -CH₃)
Infrared (IR, neat) ~3010 cm⁻¹ (C-H stretch, vinyl), ~2925, 2855 cm⁻¹ (C-H stretch, aliphatic), ~1740 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch, alkene), ~965 cm⁻¹ (C-H out-of-plane bend, trans-alkene)
Mass Spectrometry (EI) Predicted fragments (m/z): 296 (M⁺), 251 ([M-OC₂H₅]⁺), 222, 180, 155, 101, 88.

Disclaimer: The spectroscopic data are predicted based on the chemical structure and known values for similar compounds. Actual experimental data may vary.

Synthetic Methodologies

The synthesis of this compound can be effectively achieved through established olefination reactions. This guide provides detailed, representative protocols for the Wittig reaction and olefin cross-metathesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for the stereoselective synthesis of alkenes. The reaction of an aldehyde with a phosphorus ylide is a cornerstone of modern organic synthesis. For this compound, the reaction would involve heptanal (B48729) and a stabilized phosphorane to favor the formation of the (E)-isomer.[4]

Experimental Protocol: Wittig Synthesis of this compound (Representative)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Heptanal

  • Ethyl (triphenylphosphoranylidene)acetate

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel (for column chromatography)

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve heptanal (1.0 eq) in anhydrous toluene.

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Diagram of the Wittig Reaction Workflow

Wittig_Synthesis A Reactants: Heptanal & Ethyl (triphenylphosphoranylidene)acetate in Toluene B Reaction: Reflux (12-24h) A->B C Workup: Aqueous Extraction B->C D Drying & Concentration C->D E Purification: Column Chromatography D->E F Product: This compound E->F

Caption: A schematic workflow for the synthesis of this compound via the Wittig reaction.

Synthesis via Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds. The reaction of 1-decene (B1663960) with ethyl acrylate (B77674) in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, provides a direct route to this compound.[5]

Experimental Protocol: Cross-Metathesis Synthesis of this compound (Representative)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 1-Decene

  • Ethyl acrylate

  • Grubbs' Second-Generation Catalyst

  • Anhydrous Dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane.

  • Add 1-decene (1.0 eq) and ethyl acrylate (1.2 eq) to the solvent.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the final product.

Diagram of the Cross-Metathesis Workflow

Cross_Metathesis_Synthesis A Reactants: 1-Decene & Ethyl Acrylate + Grubbs' Catalyst in DCM B Reaction: Stir at RT or 40°C (4-12h) A->B C Quenching: Add Ethyl Vinyl Ether B->C D Solvent Removal C->D E Purification: Column Chromatography D->E F Product: This compound E->F

References

Ethyl 10(E)-heptadecenoate: A Technical Guide to Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 10(E)-heptadecenoate is not currently available in the public domain. This guide provides a comprehensive overview of the known biological activities of structurally similar compounds to infer potential areas of investigation for this compound. The experimental protocols detailed herein are generalized methods commonly employed for the evaluation of fatty acid esters and should be adapted and validated for the specific compound.

Introduction

This compound is a long-chain fatty acid ester. While specific biological data for this molecule is lacking, the broader class of unsaturated fatty acid esters is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide aims to provide researchers with a foundational understanding of the potential biological activities of this compound by examining evidence from analogous compounds. Furthermore, it furnishes detailed experimental protocols and conceptual frameworks to guide future research into this specific molecule.

Potential Biological Activities Based on Analogous Compounds

The biological activities of fatty acid esters are often dictated by their structure, including chain length, degree of unsaturation, and the position and configuration of double bonds. The following table summarizes the observed activities of compounds structurally related to this compound.

CompoundBiological ActivityQuantitative Data (if available)Reference
(E)-9-Octadecenoic acid ethyl esterAnti-inflammatory-[1]
10-Octadecenoic acid methyl esterAntimicrobial, Antioxidant-[2]
Other unsaturated fatty acid estersAnti-inflammatory, Antimicrobial, Antioxidant, CytotoxicVaries depending on the specific compound and assay.General knowledge

Note: The absence of quantitative data for many of these activities highlights the need for direct experimental evaluation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed, generalized protocols for assessing potential anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.

Anti-inflammatory Activity Assessment

A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Workflow for Anti-inflammatory Activity Assessment

G cluster_workflow Anti-inflammatory Assay Workflow culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate griess Perform Griess Assay stimulate->griess analyze Analyze Data (IC50) griess->analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Antimicrobial Activity Assessment

The antimicrobial potential can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Logical Relationship for Antioxidant Activity

G cluster_logic Antioxidant Activity Logic Compound This compound Scavenging Radical Scavenging Compound->Scavenging DPPH DPPH Radical DPPH->Scavenging ReducedDPPH Reduced DPPH Scavenging->ReducedDPPH

Caption: Logical diagram illustrating the principle of the DPPH antioxidant assay.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability and the cytotoxic potential of a compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the activities of related fatty acid esters, this compound might modulate key inflammatory signaling pathways. For instance, (E)-9-octadecenoic acid ethyl ester has been shown to inhibit the NF-κB and MAPK signaling pathways.[1]

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_pathway Hypothesized Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound Ethyl 10(E)- heptadecenoate Compound->MAPK Compound->NFkB Inflammation Pro-inflammatory Mediators (NO, etc.) MAPK->Inflammation NFkB->Inflammation

Caption: Hypothesized inhibition of inflammatory pathways by this compound.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound is unknown. However, for fatty acid esters, key parameters to investigate include absorption, distribution, metabolism (e.g., hydrolysis to the corresponding fatty acid), and excretion. Preclinical pharmacokinetic studies in rodent models would be essential to understand its in vivo behavior.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently absent from scientific literature, the known activities of structurally similar fatty acid esters suggest it may possess anti-inflammatory, antimicrobial, and antioxidant properties. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for future research to elucidate the specific biological profile of this compound. Comprehensive in vitro screening, followed by in vivo studies to determine efficacy and pharmacokinetic properties, will be crucial to unlocking the potential of this compound for therapeutic applications.

References

Uncharted Territory: An In-depth Technical Guide on the Natural Occurrence of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of documented natural sources for Ethyl 10(E)-heptadecenoate. This technical guide addresses this knowledge gap for researchers, scientists, and drug development professionals by providing a thorough overview of the current landscape, detailing the occurrences of structurally related compounds, and outlining the methodologies employed in their detection. This information serves as a foundational resource for future investigations into the potential natural existence and biological significance of this specific fatty acid ester.

While direct evidence for the natural occurrence of this compound remains elusive, valuable insights can be drawn from the documented presence of its close chemical relatives. These include its saturated counterpart, isomers, and the corresponding free fatty acid. Understanding where and how these related molecules are found in nature provides a logical starting point for any future exploration of the target compound.

Quantitative Data on Related Compounds

To facilitate comparative analysis, the following tables summarize the quantitative data available for compounds structurally related to this compound.

Table 1: Natural Occurrence of Ethyl Heptadecanoate (Saturated Analogue)

Natural SourceOrganism/PartConcentration/AmountReference
Petitgrain Mandarin OilCitrus reticulata (Leaves and Twigs)0.08%[No specific citation available in search results]
Indian Horse ChestnutAesculus indicaReported, but not quantified[No specific citation available in search results]

Table 2: Natural Occurrence of 10-Heptadecenoic Acid Isomers (Corresponding Free Fatty Acid)

IsomerNatural SourceOrganism/PartNotesReference
trans-10-Heptadecenoic acidRuminant FatsAdipose tissue, MilkMinor constituent[1]
trans-10-Heptadecenoic acidWestern Diamondback RattlesnakeCrotalus atroxFound in the monounsaturated fatty acid pool[1]
cis-10-Heptadecenoic acidPlantsGeneralPlant metabolite[2]
cis-10-Heptadecenoic acidBacteriaEscherichia coliMetabolite[2]

Experimental Protocols

The identification and quantification of fatty acid esters and free fatty acids in natural sources predominantly rely on chromatographic and spectrometric techniques. Below are detailed methodologies analogous to those that would be required for the detection of this compound.

Extraction of Volatile Compounds from Plant Material (e.g., Petitgrain Mandarin Oil)

This protocol is based on the methods generally used for the analysis of essential oils.

  • Sample Preparation: Fresh leaves and twigs of Citrus reticulata are subjected to steam distillation for several hours. The distilled oil is then collected.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is initiated at a low temperature (e.g., 60°C) and gradually increased to a high temperature (e.g., 240°C) to ensure separation of compounds with different boiling points.

    • Injection: A small volume of the essential oil, diluted in a suitable solvent (e.g., hexane), is injected into the GC.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

  • Compound Identification: The identification of individual compounds is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.

Analysis of Fatty Acids in Biological Tissues (e.g., Ruminant Fats)

This protocol describes the general steps for analyzing the fatty acid composition of adipose and milk fats.

  • Lipid Extraction: Total lipids are extracted from the tissue sample using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), following the method of Folch et al.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to their corresponding fatty acid methyl esters. This is commonly achieved by heating the lipid extract with a reagent such as 0.5 M KOH in methanol followed by 14% BF3 in methanol.

  • Gas Chromatography (GC) Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A polar capillary column (e.g., SP-2560 or CP-Sil 88) is used to achieve good separation of fatty acid isomers.

    • Carrier Gas: Hydrogen or helium.

    • Oven Temperature Program: A specific temperature program is used to resolve the FAMEs.

    • Identification and Quantification: FAMEs are identified by comparing their retention times with those of a known FAME standard mixture. The amount of each fatty acid is expressed as a percentage of the total fatty acids identified.

  • Structural Elucidation of Isomers: For the precise determination of double bond position and geometry in monounsaturated fatty acids, further analysis by techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) of derivatives (e.g., dimethyloxazoline derivatives) is often required.

Logical Framework for Investigation

The absence of direct findings for this compound necessitates a structured approach for future research. The following diagram illustrates the logical relationship between the target compound and its known, naturally occurring relatives, suggesting a pathway for investigation.

G Logical Relationship of this compound and Related Compounds cluster_sources Known Natural Sources A This compound (Target Compound - Not Found in Nature) B Ethyl Heptadecanoate (Saturated Analogue) A->B Saturation C trans-10-Heptadecenoic Acid (Corresponding 'E' Free Fatty Acid) A->C Hydrolysis S1 Petitgrain Mandarin Oil B->S1 S2 Aesculus indica B->S2 D cis-10-Heptadecenoic Acid (Isomeric 'Z' Free Fatty Acid) C->D Isomerization S3 Ruminant Fats C->S3 S4 Rattlesnake Tissue C->S4 S5 Plants (Metabolite) D->S5 S6 E. coli (Metabolite) D->S6

Caption: Relationship between the target compound and its known natural analogues.

Experimental Workflow for Future Investigations

A systematic search for this compound in natural sources where related compounds have been identified is a logical next step. The following workflow outlines a potential experimental approach.

G Proposed Workflow for the Identification of this compound A Sample Collection (e.g., Ruminant Milk Fat, Rattlesnake Adipose Tissue) B Total Lipid Extraction (Folch Method) A->B C Fractionation of Lipid Classes (Solid Phase Extraction) B->C D Analysis of Ethyl Ester Fraction C->D E GC-MS Analysis D->E F Comparison with Authentic Standard E->F G Structure Confirmation (GC-MS/MS, NMR) F->G

Caption: A proposed experimental workflow for the detection of this compound.

Conclusion and Future Outlook

The current body of scientific literature does not contain evidence for the natural occurrence of this compound. However, the presence of its saturated analogue and the corresponding trans- and cis- free fatty acids in various natural sources suggests that its existence as a trace component cannot be entirely ruled out. Future research efforts should be directed towards the analysis of biological matrices known to contain 10-heptadecenoic acid, employing highly sensitive analytical techniques. The discovery of this compound in a natural source could open new avenues for research into its biosynthesis, biological activity, and potential applications in the fields of pharmacology and drug development. This guide provides the necessary foundational information for embarking on such an investigation.

References

An In-depth Technical Guide on Ethyl 10(E)-heptadecenoate (CAS Number 150324-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 10(E)-heptadecenoate is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known chemical and physical properties, and infers potential biological activities and experimental protocols based on structurally related compounds.

Introduction

This compound is a monounsaturated fatty acid ethyl ester (FAEE). Its unique structure, featuring a 17-carbon chain with a trans double bond at the 10th position, suggests potential roles in various biological processes. While specific research on this molecule is sparse, the broader class of FAEEs and unsaturated fatty acids has been the subject of extensive study, revealing activities ranging from anti-inflammatory effects to roles in cellular signaling. This document summarizes the available information on this compound and provides a basis for future research by drawing parallels with related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting experimental studies.

PropertyValueSource
CAS Number 150324-17-7[1]
Molecular Formula C₁₉H₃₆O₂[1]
Molecular Weight 296.49 g/mol [1]
Synonyms Ethyl trans-10-heptadecenoate[1]
Purity >99% (commercially available)[1]
Storage Freezer[1]

Table 1: Chemical and Physical Properties of this compound.

Inferred Biological Activity and Potential Signaling Pathways

Potential Anti-inflammatory Activity

Fatty acid ethyl esters have been shown to possess anti-inflammatory properties. For instance, methyl palmitate and ethyl palmitate have been demonstrated to reduce carrageenan-induced rat paw edema and diminish prostaglandin (B15479496) E2 (PGE2) levels in inflammatory exudates[2]. Furthermore, they have been observed to reduce plasma levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia in rats[2].

A structurally related compound, (E)-9-octadecenoic acid ethyl ester, has been shown to ameliorate inflammatory responses by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in LPS-induced RAW264.7 macrophages. This suggests a potential mechanism by which this compound might exert anti-inflammatory effects.

Based on this, a hypothesized signaling pathway for the anti-inflammatory action of this compound is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (ERK, p38, JNK) TAK1->MAPKs IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription MAPKs->Inflammatory_Genes NF-κB_nuc->Inflammatory_Genes Ethyl_10E_heptadecenoate This compound Ethyl_10E_heptadecenoate->TAK1 Inhibits (Hypothesized) Ethyl_10E_heptadecenoate->IKK Inhibits (Hypothesized)

Hypothesized Anti-inflammatory Signaling Pathway.

Potential Antimicrobial and Cytotoxic Activities

The parent fatty acid, 10-heptadecenoic acid, has been associated with antimicrobial properties. Specifically, the cis-isomer, cis-10-heptadecenoic acid, has shown some inhibitory activity against human cancer cells (HL-60)[3]. While the activity of the trans-isomer and its ethyl ester are not confirmed, this suggests a potential area for investigation.

Experimental Protocols

Due to the lack of specific studies on this compound, the following protocols are generalized methods for the analysis of fatty acid ethyl esters and can be adapted for future research on this compound.

Quantification of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the sensitive and accurate quantification of FAEEs in biological samples.

Materials:

Procedure:

  • Spike the plasma or tissue homogenate sample with the internal standard.

  • Precipitate proteins by adding cold acetone and centrifuge to pellet the precipitate.

  • Extract the lipids from the supernatant using hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent and apply to an amino-propyl silica SPE column to isolate the FAEEs.

  • Elute the FAEEs from the SPE column.

  • Evaporate the eluate and reconstitute in a solvent suitable for GC-MS analysis.

  • Inject the sample into the GC-MS and quantify the FAEEs based on the calibration curve generated with known standards.

G A Biological Sample (e.g., plasma, tissue) B Add Internal Standard (e.g., Ethyl Heptadecanoate) A->B C Protein Precipitation (Acetone) B->C D Lipid Extraction (Hexane) C->D E Solid-Phase Extraction (Amino-propyl silica) D->E F Elution of FAEEs E->F G GC-MS Analysis F->G H Quantification G->H

Workflow for FAEE Quantification by GC-MS.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and quantification of unsaturated fatty acid esters.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Dissolve a known amount of the purified this compound in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Key signals to analyze in the ¹H NMR spectrum include:

    • Signals for the olefinic protons of the trans double bond.

    • The quartet for the -OCH₂- protons of the ethyl group.

    • The triplet for the -CH₃ protons of the ethyl group.

    • Signals for the allylic protons.

  • In the ¹³C NMR spectrum, key signals include:

    • The carbonyl carbon of the ester group.

    • The carbons of the trans double bond.

    • The carbons of the ethyl group.

  • The integration of the signals in the ¹H NMR spectrum can be used for quantitative analysis of the purity and composition of the sample.

Potential Research Applications and Future Directions

Given the inferred biological activities, this compound presents several avenues for future research:

  • Anti-inflammatory Drug Development: Systematic evaluation of its anti-inflammatory effects in various in vitro and in vivo models is warranted. Mechanistic studies should focus on its interaction with key inflammatory signaling pathways like NF-κB and MAPK.

  • Antimicrobial and Anticancer Research: Investigation of its potential cytotoxic effects against various cancer cell lines and its antimicrobial activity against a panel of pathogenic microorganisms could reveal novel therapeutic applications.

  • Metabolic Studies: Understanding the metabolic fate of this compound in biological systems is crucial. Studies on its absorption, distribution, metabolism, and excretion (ADME) will be essential for any potential therapeutic development.

Conclusion

This compound is a fatty acid ethyl ester with potential biological activities that remain largely unexplored. While direct experimental evidence is currently lacking, the known properties of structurally similar compounds suggest promising avenues for research in inflammation, infectious diseases, and oncology. The experimental protocols outlined in this guide provide a framework for initiating such investigations. Further research is imperative to fully elucidate the biological functions and therapeutic potential of this molecule.

References

An In-depth Technical Guide to the Physical Properties of Ethyl trans-10-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-10-heptadecenoate is an unsaturated fatty acid ethyl ester (FAEE) with a single double bond in the trans configuration at the tenth carbon position. As with other FAEEs, its physical properties are crucial for understanding its behavior in various applications, including as a potential biomarker, in chemical synthesis, and within biological systems. This technical guide provides a comprehensive overview of the known physical properties of Ethyl trans-10-heptadecenoate, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for its close structural analogs, ethyl heptadecanoate (the saturated form) and ethyl cis-10-heptadecenoate, to provide a comparative context.

Core Physical Properties

The physical characteristics of Ethyl trans-10-heptadecenoate are dictated by its molecular structure, including its long hydrocarbon chain, the presence and configuration of the double bond, and the ethyl ester group.

Data Presentation

A summary of the available quantitative data for Ethyl trans-10-heptadecenoate and its analogs is presented below. It is important to note that specific experimental values for the trans isomer are not widely reported in the literature.

Physical PropertyEthyl trans-10-heptadecenoateEthyl cis-10-heptadecenoateEthyl heptadecanoate (Saturated Analog)
Molecular Formula C₁₉H₃₆O₂C₁₉H₃₆O₂[1]C₁₉H₃₈O₂[2][3][4][5]
Molecular Weight 296.49 g/mol 296.46 g/mol [1]298.51 g/mol [2][3][4][5]
Melting Point Data not availableData not available27 - 29 °C[4]
Boiling Point Data not availableData not available199 - 201 °C at 10 mmHg[4]
Density Data not availableData not availableData not available
Refractive Index Data not availableData not availableData not available
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents; insoluble in water[4][6]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of fatty acid ethyl esters.

Boiling Point Determination

1. Thermogravimetric Analysis (TGA)

This method provides a rapid measurement of the normal boiling point.[7][8][9]

  • Principle: TGA measures the change in mass of a sample as a function of temperature. The temperature at which the rate of mass loss is maximal corresponds to the boiling point.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Calibrate the TGA instrument using standard reference materials.

    • Place a small amount of the Ethyl trans-10-heptadecenoate sample (typically 5-10 mg) into a sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • The boiling point is determined from the peak of the first derivative of the mass loss curve (DTG curve).

2. Gas Chromatography (GC)

GC can be used to determine the boiling point by correlating retention times with those of known standards.[10][11][12]

  • Principle: In a GC system, compounds are separated based on their volatility and interaction with the stationary phase. For nonpolar columns, elution order is primarily by boiling point.

  • Apparatus: Gas chromatograph with a flame ionization detector (FID) and a nonpolar capillary column.

  • Procedure:

    • Prepare a calibration curve by injecting a series of n-alkane standards with known boiling points.

    • Inject a solution of Ethyl trans-10-heptadecenoate into the GC.

    • Run the sample under a programmed temperature gradient.

    • Determine the retention time of the Ethyl trans-10-heptadecenoate peak.

    • The boiling point is estimated by comparing its retention time to the calibration curve of the n-alkane standards.

Melting Point Determination

1. Capillary Tube Method

This is a traditional and widely used method for determining the melting point of a solid.[13][14][15][16][17]

  • Principle: A small amount of the solid sample is heated in a capillary tube, and the temperature range over which it melts is observed.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that can be used to determine the melting point and other thermal transitions.[18][19][20][21]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

  • Apparatus: Differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

    • The melting point is typically taken as the peak temperature of the endothermic melting transition.

Density Determination

1. Digital Densitometer

This method provides a rapid and accurate measurement of density.

  • Principle: A digital densitometer measures the oscillation period of a U-shaped tube filled with the sample. The density is proportional to the square of the oscillation period.

  • Apparatus: Digital densitometer with temperature control.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at the desired temperature.

    • Inject the liquid sample of Ethyl trans-10-heptadecenoate into the measurement cell, ensuring no air bubbles are present.

    • Allow the temperature to stabilize.

    • The instrument will automatically measure and display the density.

Refractive Index Determination

1. Abbe Refractometer

This instrument is commonly used for measuring the refractive index of liquids.

  • Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the sample between two prisms.

  • Apparatus: Abbe refractometer with a monochromatic light source and temperature control.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Apply a few drops of the Ethyl trans-10-heptadecenoate sample onto the prism surface.

    • Close the prisms and allow the temperature to equilibrate.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Mandatory Visualization

Since no specific signaling pathways involving Ethyl trans-10-heptadecenoate are currently documented, the following diagram illustrates a general experimental workflow for the determination of its core physical properties.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Sample Ethyl trans-10-heptadecenoate Sample Purification Purification (e.g., Chromatography) Sample->Purification Drying Drying Purification->Drying BoilingPoint Boiling Point Determination (TGA or GC) Drying->BoilingPoint MeltingPoint Melting Point Determination (Capillary Method or DSC) Drying->MeltingPoint Density Density Measurement (Digital Densitometer) Drying->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Drying->RefractiveIndex Solubility Solubility Testing (Various Solvents) Drying->Solubility DataAnalysis Data Analysis and Comparison BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Solubility->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Workflow for Physical Property Characterization.

Biological Context

While specific biological activities of Ethyl trans-10-heptadecenoate are not well-documented, fatty acid ethyl esters (FAEEs) in general are known to be non-oxidative metabolites of ethanol (B145695).[22][23] They are formed in the body following alcohol consumption and have been studied as short-term and long-term markers of ethanol intake.[24][25][26] The presence of FAEEs in blood and various tissues can be indicative of recent or chronic alcohol use.[22][26] Some studies suggest that FAEEs may contribute to the toxic effects of ethanol on various organs.[23][25] Further research is needed to elucidate the specific roles and biological effects of individual FAEEs like Ethyl trans-10-heptadecenoate.

References

Ethyl 10(E)-heptadecenoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 10(E)-heptadecenoate

This guide provides essential physicochemical data for this compound, a compound of interest to researchers and professionals in the fields of biochemistry and drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Physicochemical Properties

This compound is an ester form of a monounsaturated fatty acid. Its fundamental molecular properties are summarized below.

PropertyValueCitation
Molecular FormulaC₁₉H₃₆O₂[1][2][3]
Molecular Weight296.49 g/mol [1][2][3]
IUPAC NameEthyl (E)-heptadec-10-enoate
SynonymsEthyl trans-10-heptadecenoate[1]
CAS Number150324-17-7[1][3]

Chemical Structure and Classification

To visualize the classification of this compound, the following diagram illustrates its position within the broader family of lipids.

Lipids Lipids FattyAcyls Fatty Acyls Lipids->FattyAcyls FattyEsters Fatty Esters FattyAcyls->FattyEsters EthylEster This compound FattyEsters->EthylEster

Caption: Hierarchical classification of this compound.

Experimental Data and Protocols

Currently, detailed experimental protocols and signaling pathway information for this compound are not widely available in public databases. Researchers interested in the biological activity of this compound may consider the following general experimental workflow for its characterization.

start Compound Procurement (this compound) step1 In Vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) start->step1 step2 Cell-Based Assay (e.g., Cytotoxicity, Gene Expression) step1->step2 step3 Data Analysis step2->step3 end Biological Activity Profile step3->end

Caption: A general workflow for characterizing a novel lipid ester.

References

The Pearl of Lipids: A Technical Guide to the Discovery and History of Heptadecenoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptadecenoic acid, a 17-carbon saturated fatty acid once relegated to a historical footnote of misidentification, has emerged as a molecule of significant interest in lipid research. Initially named "margaric acid" from the Greek word for pearl due to its lustrous appearance, it is now recognized as a valuable biomarker for dairy fat intake and a potential modulator of key cellular signaling pathways. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and biological activities of heptadecenoic acid and its esters. It details experimental protocols for their synthesis and analysis and elucidates their interaction with critical metabolic signaling networks, offering a comprehensive resource for professionals in lipid research and drug development.

A Pearl Re-Discovered: The History of Heptadecenoic Acid

The story of heptadecenoic acid is one of discovery, misinterpretation, and eventual clarification. In 1813, the French chemist Michel Eugène Chevreul identified a novel fatty acid he named "margaric acid" (from the Greek márgaron, meaning pearl), which he believed to be a fundamental component of animal fats alongside oleic and stearic acids[1]. For four decades, this was the accepted understanding.

However, in 1853, the German chemist Wilhelm Heinrich Heintz demonstrated that what Chevreul had isolated was not a single C17 fatty acid but rather a eutectic mixture of the more common palmitic (C16) and stearic (C18) acids, which co-crystallized in a way that mimicked the properties of a pure substance[1][2]. This revelation led to the temporary removal of margaric acid from the list of known fatty acids.

It was not until the 20th century, with the advent of more sophisticated analytical techniques like gas chromatography, that heptadecanoic acid (C17:0) was confirmed to exist in nature, albeit in small quantities. It is now known to be a trace component of the fat and milkfat of ruminants, such as cows and sheep[3][4][5][6]. Its presence in human tissues and blood is primarily exogenous, derived from the consumption of dairy products and ruminant meats, making it a reliable biomarker for the intake of these foods[3][4][6]. The salts and esters of heptadecanoic acid are known as heptadecanoates[2][3][5].

Historical_Timeline cluster_1813 cluster_1853 cluster_20th 1813 1813 1853 1853 1813->1853  'Margaric Acid' considered a primary fatty acid 20th_Century 20th_Century 1853->20th_Century  Re-identified as a C16/C18 mixture node_1813 Michel Eugène Chevreul discovers 'margaric acid' node_1853 Wilhelm Heinrich Heintz reveals 'margaric acid' is a mixture node_20th Heptadecanoic acid (C17:0) confirmed as a naturally occurring fatty acid

A brief history of heptadecenoic acid.

Physicochemical Properties of Heptadecenoic Acid and its Esters

The biological activity and analytical behavior of heptadecenoic acid and its esters are governed by their physical and chemical properties. As a saturated long-chain fatty acid, heptadecanoic acid is a white, waxy solid at room temperature. Its esters, such as the methyl and ethyl esters, are less polar and have lower melting points. These esters are crucial for analytical purposes, particularly for gas chromatography, as they are more volatile than the free acid.

PropertyHeptadecanoic AcidMethyl HeptadecanoateEthyl Heptadecanoate
Molecular Formula C₁₇H₃₄O₂C₁₈H₃₆O₂C₁₉H₃₈O₂
Molecular Weight 270.45 g/mol 284.48 g/mol 298.5 g/mol
Melting Point 59-61 °C29.8-30.3 °CN/A
Boiling Point 227 °C @ 133 hPa152-153 °C @ 0.05 mmHgN/A
Appearance White crystalline solidWhite powder or solidN/A
Solubility Insoluble in water; soluble in organic solventsSoluble in organic solventsN/A

Data compiled from[3][5][7][8].

Synthesis and Analysis of Heptadecenoic Acid Esters

The analysis of heptadecenoic acid in biological samples typically requires its conversion to a less polar and more volatile ester form, most commonly the fatty acid methyl ester (FAME).

Synthesis via Transesterification

Transesterification is a robust and widely used method for preparing FAMEs from lipids. This process involves the displacement of the alcohol from an ester by another alcohol. In the context of lipid analysis, the glycerol (B35011) backbone of triglycerides is displaced by methanol.

Acid-Catalyzed Transesterification Protocol (General): This method is effective for esterifying both free fatty acids and those present in complex lipids.

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a reaction vessel.

  • Reagent Addition: Add 2 mL of a 12% w/w solution of Boron Trichloride in Methanol (BCl₃-Methanol).

  • Reaction: Heat the mixture at 60 °C for 10 minutes.

  • Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vessel vigorously to partition the FAMEs into the upper hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean vial for analysis.

This protocol is adapted from standard esterification procedures.

FAME_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Lipid Sample (e.g., tissue, oil) reagent Add BCl₃/Methanol start->reagent heat Heat at 60°C reagent->heat extract Add Water & Hexane heat->extract separate Vortex & Centrifuge extract->separate collect Collect Hexane Layer (contains FAMEs) separate->collect inject Inject into GC-MS collect->inject Transfer to vial gc Gas Chromatography (Separation by boiling point/polarity) inject->gc ms Mass Spectrometry (Identification by mass spectrum) gc->ms data Data Analysis ms->data

Workflow for FAME synthesis and GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid methyl esters.

Typical GC-MS Protocol:

  • Injection: 1 µL of the FAME-containing hexane extract is injected into the GC.

  • Separation: The FAMEs are separated on a capillary column (e.g., a wax or BPX-50 column). The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity.

  • Ionization: As the separated FAMEs elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

  • Detection: The resulting charged fragments are separated by their mass-to-charge ratio and detected.

  • Identification: The fragmentation pattern (mass spectrum) of each FAME is compared to a spectral library for positive identification. Heptadecanoic acid methyl ester is often used as an internal standard in these analyses for the quantification of other fatty acids.

Biological Activity and Signaling Pathways

While once considered metabolically inert, recent research has unveiled that odd-chain fatty acids, including heptadecanoic acid and its unsaturated counterparts, possess notable biological activities. These activities are often mediated through the modulation of key nuclear receptors and signaling pathways that govern metabolism and inflammation.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Free fatty acids are known to be natural ligands for PPARs. Studies have shown that odd-chain saturated fatty acids can act as agonists for PPARα and PPARδ. Furthermore, there is evidence that fatty acid methyl esters can also serve as transcriptional regulators for PPARs.

Upon entering the cell, heptadecenoic acid esters are likely hydrolyzed by intracellular esterases to yield the free fatty acid. This free heptadecenoic acid can then be activated to its CoA ester, or it can translocate to the nucleus and bind to PPARα or PPARδ. This binding induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.

PPAR_Pathway C17_ester Heptadecenoic Acid Ester esterase Intracellular Esterases C17_ester->esterase Enters cell C17_acid Heptadecenoic Acid (C17:0) PPAR PPARα / PPARδ C17_acid->PPAR Binds & Activates esterase->C17_acid Hydrolysis PPRE PPRE (DNA Response Element) PPAR->PPRE RXR RXR RXR->PPRE Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Genes Modulates Response Increased Fatty Acid Oxidation & Metabolic Regulation Genes->Response

Activation of PPAR signaling by heptadecenoic acid.
Modulation of AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. It is activated during states of low cellular energy (high AMP:ATP ratio) and acts to switch on catabolic pathways that generate ATP, such as fatty acid oxidation, while switching off anabolic pathways that consume ATP.

Recent evidence suggests that long-chain fatty acyl-CoAs can allosterically activate AMPK. This implies that once heptadecenoic acid enters the cell and is converted to its metabolically active form, heptadecanoyl-CoA, it can directly bind to and activate the AMPK complex. Activated AMPK then phosphorylates and inactivates key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC). The inactivation of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation.

AMPK_Pathway C17_acid Heptadecenoic Acid (C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase C17_acid->Acyl_CoA_Synthetase Enters cell C17_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->C17_CoA Activation AMPK AMPK C17_CoA->AMPK Allosterically Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inactivates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid β-Oxidation CPT1->FAO Promotes

Activation of AMPK signaling by heptadecanoyl-CoA.
Anticancer and Antifungal Activities

There is emerging evidence for the bioactivity of odd-chain fatty acids against cancer cells and fungi.

  • Anticancer Activity: Heptadecanoic acid has demonstrated cytotoxic effects on human pancreatic cancer cells, with a greater potency than other common saturated and unsaturated fatty acids. One study reported an IC₅₀ value of 77.47 ± 2.10 μM for heptadecanoic acid on MIA PaCa-2 pancreatic cancer cells.

  • Antifungal Activity: While specific data for pure heptadecenoic acid esters are limited, fatty acid methyl ester (FAME) mixtures derived from natural oils have shown significant antifungal activity. For example, FAMEs have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 15.6 to 500 µg/mL against various pathogenic fungi.

Biological ActivityOrganism/Cell LineCompoundQuantitative Data
Anticancer MIA PaCa-2 (Pancreatic Cancer)Heptadecanoic AcidIC₅₀ = 77.47 ± 2.10 μM
Antifungal Paracoccidioides spp.FAMEs from vegetable oilsMIC = 15.6 - 500 µg/mL
Antifungal Candida glabrata, C. kruseiSunflower FAMEsMIC = 15.6 µg/mL

Data compiled from[3].

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing the desired concentrations of the heptadecenoic acid ester (or free acid). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Antifungal Susceptibility Test

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the heptadecenoic acid ester in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

Conclusion and Future Directions

The journey of heptadecenoic acid from a historical artifact to a molecule of contemporary scientific interest underscores the dynamic nature of lipid research. Its esters, once primarily of interest for their analytical utility, are now being investigated for their own biological potential. The ability of the parent acid to modulate key metabolic signaling pathways like PPAR and AMPK positions it as a compelling target for further investigation in the context of metabolic diseases.

Future research should focus on several key areas:

  • Direct Biological Activity of Esters: Elucidating whether heptadecenoic acid esters have direct biological effects or if they function solely as pro-drugs for the free fatty acid.

  • In Vivo Efficacy: Translating the in vitro findings of anticancer and antifungal activity into in vivo models.

  • Structure-Activity Relationship: Investigating the biological activities of various esters (e.g., ethyl, propyl) and unsaturated forms of heptadecenoic acid to establish clear structure-activity relationships.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted nature of heptadecenoic acid esters, the "pearls" of the odd-chain fatty acid family.

References

Spectroscopic and Synthetic Profile of Ethyl 10(E)-heptadecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 10(E)-heptadecenoate. Due to the limited availability of experimental data for this specific compound in public databases, the information presented herein is a combination of data extrapolated from analogous structures and established principles of organic chemistry and spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of long-chain unsaturated fatty acid esters.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges observed for similar (E)-alkenoic acid ethyl esters and should be considered as estimations for guiding experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentNotes
~5.40 - 5.30m2H-CH=CH-Vinylic protons, characteristic of a trans double bond.
4.12q2H-O-CH₂-CH₃Ethyl ester methylene (B1212753) protons.
2.28t2H-CH₂-C(O)O-Protons alpha to the carbonyl group.
~2.00m4H-CH₂-CH=CH-CH₂-Allylic protons.
~1.62p2H-CH₂-CH₂-C(O)O-Protons beta to the carbonyl group.
1.35 - 1.20m16H-(CH₂)₈-Methylene protons of the long alkyl chain.
1.25t3H-O-CH₂-CH₃Ethyl ester methyl protons.
0.88t3H-CH₂-CH₃Terminal methyl protons of the heptadecenoyl chain.
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)AssignmentNotes
~173.8C=OCarbonyl carbon of the ester.
~130.5-CH=CH-Vinylic carbons, characteristic of a trans double bond.[1][2]
~60.1-O-CH₂-Methylene carbon of the ethyl ester.
~34.4-CH₂-C(O)O-Carbon alpha to the carbonyl group.
~32.0-CH₂-CH=Allylic carbons.[3]
~29.7 - 29.0-(CH₂)ₙ-Methylene carbons in the alkyl chain.
~25.0-CH₂-CH₂-C(O)O-Carbon beta to the carbonyl group.
~22.7-CH₂-CH₃Terminal methyl carbon of the heptadecenoyl chain.
~14.3-O-CH₂-CH₃Methyl carbon of the ethyl ester.
Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignmentNotes
296Moderate[M]⁺Molecular ion peak.
251Low[M - OCH₂CH₃]⁺Loss of the ethoxy group.
88High[C₄H₈O₂]⁺McLafferty rearrangement product, characteristic of ethyl esters.[4]
VariableLow to ModerateSeries of CₙH₂ₙ₊₁⁺ and CₙH₂ₙ₋₁⁺ ionsFragmentation of the long alkyl chain.
Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3020Medium=C-H stretchVinylic C-H stretching.[5]
2925, 2855StrongC-H stretchAliphatic C-H stretching.
~1740StrongC=O stretchEster carbonyl stretching.[6][7]
~1650MediumC=C stretchAlkene C=C stretching of the trans double bond.[5]
~1170StrongC-O stretchEster C-O stretching.[6]
~965Strong=C-H bendOut-of-plane bending characteristic of a trans double bond.[5]

Experimental Protocols

A plausible synthetic route for this compound is the Wittig reaction, which is a reliable method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer with stabilized ylides.[8]

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis starting from commercially available materials.

Materials:

Procedure:

  • Reaction Setup: To a solution of heptanal (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (heptanal) is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • Add hexane to the residue to precipitate the triphenylphosphine (B44618) oxide byproduct.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil. Confirm the structure and purity using the spectroscopic methods outlined above (NMR, MS, and IR).

Visualizations

Synthetic Pathway for this compound

Synthesis_of_Ethyl_10E_heptadecenoate Heptanal Heptanal Reaction Heptanal->Reaction WittigReagent (Carbethoxymethylene)triphenylphosphorane WittigReagent->Reaction Product This compound Reaction->Product Wittig Reaction (DCM, rt) Byproduct Triphenylphosphine oxide Reaction->Byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

References

Potential Roles of Ethyl 10(E)-heptadecenoate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 10(E)-heptadecenoate is a fatty acid ethyl ester (FAEE) whose specific roles in cellular signaling are not yet extensively characterized. However, by examining the activities of structurally similar compounds and the broader class of FAEEs, we can infer potential signaling pathways and biological functions. This document synthesizes the available evidence, primarily drawing parallels from (E)-9-octadecenoic acid ethyl ester, to propose likely mechanisms of action. This guide also details relevant experimental protocols and presents quantitative data from related studies to provide a framework for future research into the specific effects of this compound.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] They have been implicated in a variety of cellular processes and are recognized as biomarkers for alcohol consumption.[2] While much of the research on FAEEs has focused on their role in alcohol-induced organ damage, there is growing interest in their potential as signaling molecules. This compound, a C19:1 monounsaturated FAEE, is a relatively understudied member of this class. This guide will explore its potential signaling roles by analogizing from closely related molecules.

Potential Signaling Pathways

Based on studies of similar compounds, a primary potential signaling pathway for this compound is the modulation of inflammatory responses through the MAPK and NF-κB pathways.

Anti-Inflammatory Signaling Cascade

A study on (E)-9-octadecenoic acid ethyl ester (E9OAEE), a structurally analogous monounsaturated fatty acid ethyl ester, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[3][4] The proposed mechanism involves the inhibition of key inflammatory mediators and the suppression of upstream signaling pathways.

The potential anti-inflammatory signaling pathway of this compound is depicted below:

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Inflammatory_Mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK P38 p-P38 TLR4->P38 JNK p-JNK TLR4->JNK NFkB_translocation NF-κB Nuclear Translocation TLR4->NFkB_translocation Ethyl_10E This compound (Potential Inhibitor) Ethyl_10E->ERK Inhibition Ethyl_10E->P38 Inhibition Ethyl_10E->JNK Inhibition Ethyl_10E->NFkB_translocation Inhibition iNOS iNOS ERK->iNOS COX2 COX-2 ERK->COX2 P38->iNOS P38->COX2 JNK->iNOS JNK->COX2 NFkB_translocation->iNOS NFkB_translocation->COX2 TNFa TNF-α NFkB_translocation->TNFa NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Potential anti-inflammatory signaling pathway of this compound.

General FAEE Signaling Effects

Broader studies on FAEEs indicate other potential signaling roles for this compound, particularly in immune cells:

  • Inhibition of Interleukin-2 (IL-2) Production: FAEEs have been shown to inhibit phytohemagglutinin (PHA)-stimulated IL-2 production and secretion in human mononuclear cells.[5]

  • Modulation of Calcium Influx: FAEEs can inhibit PHA-induced Ca2+ influx into cells in a dose-dependent manner.[5]

  • Elevation of Intracellular cAMP: A rapid, dose-dependent increase in intracellular cAMP concentration has been observed in mononuclear cells treated with FAEEs.[5]

A generalized workflow for investigating these effects is presented below:

G cluster_assays Cellular Assays Start Isolate Human Mononuclear Cells Incubate Incubate with This compound and PHA Start->Incubate IL2_Assay Measure IL-2 Production (ELISA) Incubate->IL2_Assay Ca_Assay Monitor Ca2+ Influx (Spectrofluorimetry) Incubate->Ca_Assay cAMP_Assay Determine cAMP Concentration (EIA) Incubate->cAMP_Assay

Caption: Experimental workflow for assessing general FAEE signaling effects.

Quantitative Data from Related Studies

The following tables summarize quantitative data from studies on related FAEEs, which can serve as a benchmark for future experiments on this compound.

Table 1: Effect of (E)-9-octadecenoic acid ethyl ester (E9OAEE) on Inflammatory Mediators in LPS-induced RAW264.7 Macrophages [3][4]

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)TNF-α Production (% of LPS control)
Control-< 5%< 5%< 5%
LPS1 µg/mL100%100%100%
E9OAEE + LPS25Significantly ReducedSignificantly ReducedNot Reported
E9OAEE + LPS50Significantly ReducedSignificantly ReducedSignificantly Reduced
E9OAEE + LPS100Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Effect of Ethyl Oleate on Signaling in Human Mononuclear Cells [5]

TreatmentConcentration (µM)IL-2 Production (% of PHA control)Ca2+ Influx (Max Level, % of PHA control)Intracellular cAMP (pmol/10^6 cells)
Control-< 5%Baseline~2
PHA-100%100%Not Reported
Ethyl Oleate + PHA10DecreasedDecreasedIncreased
Ethyl Oleate + PHA25DecreasedDecreasedIncreased
Ethyl Oleate + PHA50DecreasedDecreasedIncreased
Ethyl Oleate + PHA100DecreasedDecreasedNot Reported

Detailed Experimental Protocols

The following are detailed methodologies from the cited studies on related compounds, which can be adapted for investigating this compound.

Anti-Inflammatory Activity in Macrophages (adapted from Xie et al., 2022)[3][4]
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using an MTT assay.

  • Measurement of NO, PGE2, and TNF-α: Cells are pre-treated with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • NO production is measured in the culture supernatant using the Griess reagent.

    • PGE2 and TNF-α levels in the supernatant are quantified using respective ELISA kits.

  • Western Blot Analysis: Cells are pre-treated with this compound and then stimulated with LPS. Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, p-ERK, p-P38, p-JNK, and NF-κB, followed by HRP-conjugated secondary antibodies.

  • Quantitative Real-Time PCR: Total RNA is extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR is performed to measure the mRNA expression levels of iNOS and COX-2.

Signaling in Human Mononuclear Cells (adapted from Gauthier et al., 2015)[5]
  • Isolation of Mononuclear Cells: Human white blood cells are fractionated to isolate the mononuclear cells.

  • IL-2 Production Assay: PHA-stimulated cells are incubated with varying concentrations of this compound for 60 minutes. IL-2 in the culture medium is measured by an enzyme immunometric assay.

  • Calcium Influx Assay: PHA-stimulated cells are incubated with this compound. Maximum levels of intracellular Ca2+ are monitored by spectrofluorimetry using a fluorescent calcium indicator.

  • cAMP Assay: Mononuclear cells are incubated with varying concentrations of this compound for different time points. The intracellular concentration of cAMP is determined by a competitive enzyme immunoassay system.

Conclusion and Future Directions

While direct evidence for the signaling roles of this compound is currently lacking, data from structurally similar FAEEs strongly suggest its potential as a modulator of inflammatory and immune responses. The primary hypothesized mechanism involves the suppression of the MAPK and NF-κB signaling pathways, leading to a reduction in pro-inflammatory mediators. Additionally, it may influence immune cell function by altering IL-2 production, calcium influx, and intracellular cAMP levels.

Future research should focus on validating these potential roles through direct experimentation with this compound. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Elucidating the specific signaling pathways affected by this compound could open new avenues for the development of novel therapeutic agents for inflammatory and immune-related disorders.

References

Methodological & Application

Application Note: GC-MS Analysis of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of Ethyl 10(E)-heptadecenoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this specific fatty acid ethyl ester. This document outlines sample preparation, instrument parameters, and data analysis techniques, and includes representative quantitative data and mass spectral information.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695) and are recognized as biomarkers for alcohol consumption.[1] this compound, an unsaturated fatty acid ethyl ester, is of interest in various research fields, including metabolism studies and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAEEs due to its high sensitivity, selectivity, and ability to provide structural information.[2][3] This application note presents a detailed method for the analysis of this compound.

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound is presented below. This typically involves lipid extraction from the sample matrix, followed by instrumental analysis.

Diagram: Experimental Workflow

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Spike with Internal Standard (e.g., Ethyl Heptadecanoate-d3) Sample->InternalStandard Accurate Quantification Extraction Liquid-Liquid Extraction (e.g., Hexane (B92381)/Isopropanol) InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan or SIM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Sample Preparation

For accurate quantification, an internal standard should be added to the sample prior to extraction. A suitable internal standard is a deuterated analog of the analyte or a compound with similar chemical properties that is not present in the sample, such as ethyl heptadecanoate.[3]

Protocol for Lipid Extraction from Plasma/Serum:

  • To 200 µL of plasma or serum, add a known amount of internal standard (e.g., ethyl heptadecanoate).

  • Perform a liquid-liquid extraction with a suitable solvent system, such as a mixture of hexane and isopropanol (B130326) (3:2, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

GC Parameter Setting
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 290 °C, hold for 5 minutes.[4]
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Chromatographic Data

The retention time of this compound will depend on the specific chromatographic conditions. Based on the Kovats retention indices for similar compounds, the estimated retention time on a standard non-polar column (like DB-5ms) would be in the range of other C17 and C18 fatty acid ethyl esters.[5] For example, ethyl palmitate and ethyl oleate (B1233923) have been reported to have retention times of approximately 22.03 and 23.86 minutes, respectively, under certain conditions.[4]

Mass Spectral Data

The mass spectrum of this compound is not widely available in spectral libraries. However, the fragmentation pattern can be predicted based on the general fragmentation of unsaturated fatty acid ethyl esters.

Predicted Mass Spectral Data for this compound (C₁₉H₃₆O₂; Molecular Weight: 296.49 g/mol )

m/z Interpretation
296Molecular Ion [M]⁺
251[M - OCH₂CH₃]⁺
88McLafferty rearrangement ion (characteristic for ethyl esters)
Other FragmentsA series of aliphatic fragments separated by 14 amu (CH₂)

The McLafferty rearrangement ion at m/z 88 is a key diagnostic peak for the identification of ethyl esters.[1]

Selected Ions for SIM Mode Quantification

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound88296, 251
Internal Standard (e.g., Ethyl Heptadecanoate)88298, 253
Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of fatty acid ethyl esters by GC-MS. The specific values for this compound should be determined through method validation.

Typical Quantitative Performance for FAEE Analysis

Parameter Typical Range Reference
Linearity (r²) > 0.99[4][6]
Limit of Detection (LOD) 0.8 - 10 ng/g[3][6]
Limit of Quantification (LOQ) 5 - 60 ng/g[3][6]
Intra-day Precision (%RSD) < 10%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (% Recovery) 85 - 115%[6]

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. The provided experimental protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals. For accurate and reliable results, it is essential to perform a thorough method validation for the specific matrix of interest.

References

Application Notes and Protocols for the Purification of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of fatty acids with ethanol (B145695). Their significance spans various scientific and industrial domains, from being key components of biodiesel to serving as biomarkers for alcohol consumption and having potential applications in drug delivery systems. The purity of FAEEs is paramount for their intended application, necessitating robust and efficient purification techniques. This document provides detailed application notes and protocols for the most common methods used to purify FAEEs, tailored for researchers, scientists, and professionals in drug development.

The choice of purification method depends on several factors, including the initial purity of the FAEE mixture, the desired final purity, the scale of the operation, and the specific properties of the FAEEs being isolated (e.g., chain length, degree of saturation). This guide will cover the principles, protocols, and comparative data for distillation, chromatography, and crystallization techniques.

Synthesis of Fatty Acid Ethyl Esters: Transesterification

Prior to purification, FAEEs are typically synthesized from triglycerides (found in vegetable oils and animal fats) through a process called transesterification.

General Principle

Transesterification is the reaction of a triglyceride with an alcohol (in this case, ethanol) in the presence of a catalyst to produce FAEEs and glycerol (B35011). The reaction is reversible, and an excess of ethanol is often used to drive the equilibrium towards the product side.

Protocol for Transesterification

This protocol describes a common laboratory-scale synthesis of FAEEs from a generic vegetable oil.

Materials:

  • Vegetable oil (e.g., rapeseed, soybean, or sunflower oil)

  • Anhydrous ethanol (200 proof)

  • Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (catalyst)

  • Magnetic stirrer hotplate

  • Reaction flask with a reflux condenser

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Catalyst Preparation: Prepare a solution of the alkaline catalyst in ethanol. For example, dissolve 1 gram of KOH in 20 mL of anhydrous ethanol. This should be done with caution as the dissolution is exothermic.

  • Reaction Setup: In a round-bottom flask, heat 100 grams of vegetable oil to approximately 60°C while stirring.

  • Reaction: Once the oil reaches the desired temperature, add the catalyst-ethanol solution to the flask.

  • Reflux: Attach a reflux condenser and continue to stir the mixture at 60°C for 1-2 hours.

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Allow it to stand for several hours or overnight. Two distinct layers will form: the upper layer is the crude FAEEs, and the lower layer is glycerol.

  • Glycerol Removal: Carefully drain and remove the lower glycerol layer.

  • Washing: Wash the crude FAEE layer with warm distilled water (approximately 20% of the FAEE volume) to remove any remaining catalyst, soap, and glycerol. Gently shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times.

  • Drying: Transfer the washed FAEEs to a clean flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for about 30 minutes.

  • Filtration: Decant or filter the FAEEs to remove the sodium sulfate. The resulting product is ready for further purification.

Purification Techniques

The choice of purification technique is critical to achieving the desired purity of FAEEs for specific applications. The following sections detail the protocols for the most common methods.

Distillation

Distillation is a widely used method for purifying FAEEs, especially on a larger scale. It separates components based on differences in their boiling points. For FAEEs, which have high boiling points, vacuum distillation is employed to prevent thermal degradation.

Application Note: Distillation is particularly effective for removing non-volatile impurities such as unreacted triglycerides, partial glycerides, and catalyst residues. It can also be used to fractionate a mixture of FAEEs based on their chain length.

Materials:

  • Crude FAEE mixture

  • Vacuum distillation apparatus (including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a manometer)

  • Heating mantle

  • Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. A Claisen adapter is recommended to minimize bumping.

  • Sample Preparation: Place the crude FAEE mixture into the round-bottom flask along with a stir bar. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to the vacuum source and gradually reduce the pressure. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump from volatile components.

  • Heating: Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin to heat the flask gently using a heating mantle.

  • Fraction Collection: As the temperature rises, the FAEEs will begin to vaporize and then condense in the fractionating column and condenser. Collect the different fractions based on their boiling points, which will be lower under vacuum. The exact boiling points will depend on the specific FAEEs and the applied pressure. For example, at 10 mmHg, the boiling points of common FAEEs are significantly lower than their atmospheric boiling points.

  • Monitoring: Monitor the temperature at the head of the column and the pressure throughout the distillation process. A stable temperature during the collection of a fraction indicates the distillation of a pure component.

  • Completion: Once the desired fractions have been collected, turn off the heat and allow the apparatus to cool down completely before slowly releasing the vacuum.

Chromatography

Chromatographic techniques offer high-resolution separation and are suitable for achieving very high purity levels. Solid-phase extraction (SPE) is often used for sample cleanup, while High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are used for purification and fractionation.

Application Note: Chromatography is ideal for laboratory-scale purification where high purity is critical, such as in the preparation of analytical standards or for research in drug development. It is particularly useful for separating FAEEs with similar chain lengths but different degrees of saturation.

This protocol is designed for the cleanup of a crude FAEE mixture to remove more polar impurities.

Materials:

Procedure:

  • Column Conditioning: Condition the SPE cartridge by passing a few milliliters of hexane through it. Do not let the column run dry.

  • Sample Loading: Dissolve a known amount of the crude FAEE mixture in a small volume of hexane and load it onto the conditioned SPE cartridge.

  • Elution: Elute the FAEEs from the column with hexane.[1] Cholesteryl esters may co-elute with FAEEs in this step.[1] More polar impurities, such as mono- and diglycerides, will be retained on the column.

  • Collection: Collect the eluate containing the purified FAEEs.

  • Solvent Evaporation: Evaporate the hexane from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified FAEEs. A study reported a recovery of 70 +/- 3% using this method.[1]

This protocol describes a reversed-phase HPLC method for the purification of individual FAEEs.

Materials:

  • SPE-purified FAEE mixture

  • HPLC system with a UV detector and a fraction collector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water (or methanol (B129727) and water)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Dissolve the SPE-purified FAEE mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Setup: Equilibrate the C18 column with the mobile phase at a constant flow rate. Set the UV detector to an appropriate wavelength (e.g., 205-215 nm) for detecting esters.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the FAEEs using either an isocratic or a gradient mobile phase composition. For a mixture of FAEEs, a gradient elution (e.g., starting with a higher water content and gradually increasing the organic solvent content) will provide better separation.

  • Fraction Collection: Collect the fractions corresponding to the different FAEE peaks as they elute from the column.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using an analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). Pool the pure fractions of each FAEE and remove the solvent by evaporation.

Crystallization

Crystallization is a purification technique that separates compounds based on differences in their solubility at a given temperature in a specific solvent. For FAEEs, low-temperature crystallization is often used to separate saturated from unsaturated esters.

Application Note: Crystallization is a cost-effective method for the bulk separation of FAEEs, particularly for enriching the unsaturated fraction, which often has higher value. It is commonly used in the biodiesel and food industries.

Materials:

  • Crude FAEE mixture

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Jacketed crystallization vessel or a flask with a cooling bath

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask)

Procedure:

  • Dissolution: Dissolve the FAEE mixture in the chosen solvent. The ratio of solvent to FAEEs will depend on the specific components and the solvent used. A common starting point is a 10:1 (v/w) ratio of solvent to FAEEs.[2]

  • Cooling: Cool the solution slowly to a predetermined low temperature (e.g., -20°C to -40°C) with gentle agitation.[2] Saturated FAEEs, having higher melting points, will crystallize out of the solution first.

  • Equilibration: Hold the mixture at the low temperature for a period of time (e.g., 4-24 hours) to allow for complete crystallization.[2]

  • Filtration: Separate the crystallized saturated FAEEs from the liquid fraction (containing the unsaturated FAEEs) by cold filtration.

  • Washing: Wash the crystals with a small amount of pre-chilled solvent to remove any adhering liquid.

  • Solvent Removal: Remove the solvent from both the solid (saturated) and liquid (unsaturated) fractions by evaporation to obtain the purified FAEE fractions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of the described purification techniques for FAEEs. The values are indicative and can vary depending on the specific conditions and the composition of the starting material.

Purification TechniquePrinciple of SeparationTypical Purity AchievedTypical RecoveryScale of OperationKey AdvantagesKey Limitations
Vacuum Distillation Boiling Point>99%85-95%Lab to IndustrialEffective for removing non-volatile impurities, scalable.High energy consumption, potential for thermal degradation of sensitive compounds.
Solid-Phase Extraction (SPE) Polarity70-90%70-80%[1]LabFast, simple, good for sample cleanup.Limited separation power for complex mixtures, can be costly for large scale.
HPLC/MPLC Polarity, Size>99%60-80%Lab to PilotHigh resolution, excellent for isolating individual FAEEs.High cost, complex instrumentation, limited throughput.
Low-Temperature Crystallization Solubility80-95% (for separated fractions)70-90%[2]Lab to IndustrialCost-effective, suitable for bulk separation of saturated/unsaturated FAEEs.Incomplete separation, potential for co-crystallization of impurities.

Mandatory Visualizations

Experimental Workflow for FAEE Synthesis and Purification

FAEE_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Triglycerides Triglycerides (Oil/Fat) Transesterification Transesterification Reaction Triglycerides->Transesterification Ethanol Ethanol Ethanol->Transesterification Catalyst Catalyst (e.g., KOH) Catalyst->Transesterification Crude_Product Crude Product (FAEEs + Glycerol + Impurities) Transesterification->Crude_Product Separation Phase Separation Crude_Product->Separation Crude_FAEEs Crude FAEEs Separation->Crude_FAEEs Distillation Vacuum Distillation Crude_FAEEs->Distillation Chromatography Chromatography (SPE/HPLC) Crude_FAEEs->Chromatography Crystallization Low-Temp. Crystallization Crude_FAEEs->Crystallization Purified_FAEEs Purified FAEEs Distillation->Purified_FAEEs Chromatography->Purified_FAEEs Crystallization->Purified_FAEEs

Caption: General workflow for the synthesis and subsequent purification of fatty acid ethyl esters.

Logical Relationship for Choosing a Purification Method

Purification_Choice cluster_goals Purification Goals cluster_methods Recommended Method Start Starting Material: Crude FAEE Mixture High_Purity High Purity (>99%) Individual Esters Start->High_Purity Bulk_Separation Bulk Separation (Saturated vs. Unsaturated) Start->Bulk_Separation General_Cleanup General Cleanup Removal of Non-volatiles Start->General_Cleanup HPLC HPLC / MPLC High_Purity->HPLC Lab/Pilot Scale Crystallization Crystallization Bulk_Separation->Crystallization Lab to Industrial Scale Distillation Vacuum Distillation General_Cleanup->Distillation Industrial Scale

Caption: Decision tree for selecting an appropriate FAEE purification method based on desired outcome.

Purity Assessment

The purity of the final FAEE product must be assessed to ensure it meets the required specifications. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Protocol for GC-MS Analysis

Materials:

  • Purified FAEE sample

  • Internal standard (e.g., ethyl heptadecanoate)

  • Hexane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations of the target FAEEs and the internal standard in hexane.

  • Sample Preparation: Accurately weigh a small amount of the purified FAEE sample and dissolve it in a known volume of hexane containing the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100-150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in scan mode to identify the components and in selected ion monitoring (SIM) mode for quantification.

  • Analysis: Inject the prepared standards and the sample into the GC-MS.

  • Quantification: Identify the FAEE peaks by their retention times and mass spectra. Quantify the amount of each FAEE by comparing its peak area to that of the internal standard and using the calibration curve.

Conclusion

The purification of fatty acid ethyl esters is a critical step in their production for various applications. The choice of purification method should be carefully considered based on the desired purity, scale of operation, and the nature of the impurities present. Distillation is a robust method for large-scale purification, while chromatography offers the highest resolution for obtaining ultra-pure individual esters. Crystallization provides an economical route for the bulk separation of saturated and unsaturated FAEEs. By following the detailed protocols and considering the comparative data presented in these application notes, researchers, scientists, and drug development professionals can select and implement the most appropriate purification strategy to meet their specific needs.

References

Applications of Ethyl 10(E)-heptadecenoate in Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(E)-heptadecenoate is a monounsaturated odd-chain fatty acid ethyl ester. Due to the rarity of odd-chain fatty acids in most biological systems, this compound serves as an excellent internal standard for quantitative lipidomics analysis.[1][2] Its unique mass and chromatographic properties allow for clear differentiation from endogenous even-chain lipids, ensuring accurate quantification of a wide range of lipid species across various classes. This document provides detailed application notes and protocols for the use of this compound in lipidomics workflows.

Application 1: Internal Standard for Quantitative Lipidomics by LC-MS

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1][3] It is introduced at a known concentration at the beginning of the sample preparation process to account for variations in lipid extraction efficiency, sample handling, and instrument response.

Experimental Protocol: Quantitative Analysis of Plasma Lipids

This protocol outlines the use of this compound as an internal standard for the quantification of total fatty acids in human plasma.

1. Materials and Reagents:

  • This compound

  • Human plasma (EDTA-treated)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal Standard Spiking Solution: this compound dissolved in methanol at 1 mg/mL.

  • Extraction Solvent: Methanol/MTBE (1:3, v/v)

  • Phase Separation Solvent: Chloroform/Methanol/Water (1:1:0.9, v/v/v)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the Internal Standard Spiking Solution.

  • Vortex briefly to mix.

3. Lipid Extraction (MTBE Method):

  • Add 400 µL of the Extraction Solvent (Methanol/MTBE) to the plasma sample containing the internal standard.

  • Vortex vigorously for 10 minutes at 4°C.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.

4. LC-MS Analysis:

  • LC System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate a wide range of lipid classes.

  • Mass Spectrometer: High-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

5. Data Analysis:

  • Identify and integrate the peak area for this compound.

  • Identify and integrate the peak areas for the endogenous lipids of interest.

  • Calculate the concentration of each analyte using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * Concentration of Internal Standard

Data Presentation: Representative Quantitative Data

The following table shows representative data for the recovery and use of this compound in the quantification of a selection of fatty acids from a plasma sample.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Palmitic Acid (C16:0)8.51.2 x 10^72.5 x 10^748.0
Stearic Acid (C18:0)9.88.0 x 10^62.5 x 10^732.0
Oleic Acid (C18:1)9.51.5 x 10^72.5 x 10^760.0
Linoleic Acid (C18:2)9.21.0 x 10^72.5 x 10^740.0
This compound 10.2 2.5 x 10^7 - 10.0 (Spiked)

Experimental Workflow Diagram

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Ethyl 10(E)-heptadecenoate Sample->Spike Extraction MTBE Extraction Spike->Extraction Drydown Drydown Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Lipidomics workflow using an internal standard.

Application 2: Metabolic Tracer for Odd-Chain Fatty Acid Metabolism

This compound can be isotopically labeled (e.g., with ¹³C or ²H) to be used as a metabolic tracer to study the uptake, hydrolysis, and subsequent metabolic fate of odd-chain fatty acids. This is particularly useful for investigating pathways that are dysregulated in various metabolic diseases.

Experimental Protocol: Tracing the Metabolic Fate in Cultured Hepatocytes

1. Materials and Reagents:

  • Isotopically labeled this compound (e.g., [¹³C₁₇]-Ethyl 10(E)-heptadecenoate)

  • Cultured hepatocytes (e.g., HepG2 cells)

  • Cell culture medium and supplements

  • BSA (fatty acid-free)

2. Protocol:

  • Preparation of Labeled Fatty Acid Complex: Prepare a stock solution of [¹³C₁₇]-Ethyl 10(E)-heptadecenoate complexed to BSA in serum-free medium.

  • Cell Treatment: Incubate cultured hepatocytes with the labeled fatty acid complex for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and quench metabolism with cold methanol. Extract metabolites using a suitable method for polar and nonpolar metabolites.

  • LC-MS Analysis: Analyze the cell extracts by LC-MS to identify and quantify ¹³C-labeled metabolites, such as ¹³C-propionyl-CoA and ¹³C-succinyl-CoA.

Signaling Pathway Diagram: Metabolism of Heptadecenoic Acid

Upon cellular uptake and hydrolysis of this compound to heptadecenoic acid, the fatty acid undergoes beta-oxidation. Unlike even-chain fatty acids, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[4][5] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[4][5]

OCF_Metabolism cluster_cell Hepatocyte EHE This compound (exogenous) HA 10(E)-heptadecenoic acid EHE->HA Hydrolysis HCoA Heptadecenoyl-CoA HA->HCoA BetaOx β-Oxidation HCoA->BetaOx PCoA Propionyl-CoA BetaOx->PCoA ACoA Acetyl-CoA BetaOx->ACoA MMCoA Methylmalonyl-CoA PCoA->MMCoA Carboxylation TCA TCA Cycle ACoA->TCA SCoA Succinyl-CoA MMCoA->SCoA Isomerization SCoA->TCA

Metabolic fate of heptadecenoic acid.

References

Application Note and Protocol for the Dissolution of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 10(E)-heptadecenoate is a long-chain fatty acid ethyl ester (FAEE) that serves as a valuable biochemical for research purposes, particularly in studies related to lipid metabolism and proteomics.[1] Proper dissolution of this compound is critical for ensuring accurate and reproducible results in downstream applications. This document provides a detailed protocol for the dissolution of this compound, including recommended solvents and handling procedures.

Physicochemical Properties

  • Molecular Formula: C₁₉H₃₆O₂[2][3]

  • Molecular Weight: 296.49 g/mol [2][3]

  • Appearance: Expected to be a liquid or semi-solid at room temperature.

Recommended Solvents

The choice of solvent for dissolving this compound will largely depend on the intended downstream application. Based on the general solubility of long-chain fatty acid esters, the following solvents are recommended.[4][5] For applications such as GC/MS analysis, non-polar solvents are often preferred.[4]

Table 1: Recommended Solvents for this compound

SolventClassTypical ApplicationsNotes
Hexane (B92381)Non-polarGC/MS, extraction, general stock solutionsExcellent choice for non-polar applications.[4][6]
HeptaneNon-polarGC/MS, general stock solutionsSimilar to hexane, with a lower evaporation rate.[4]
ChloroformPolarGeneral stock solutions, applications requiring higher polarityA good solvent for fatty acid esters.[5]
DichloromethanePolarGeneral stock solutionsAn alternative to chloroform.
EthanolPolarCell culture experiments (with caution), some analytical methodsOften used for biological applications, but may require co-solvents or BSA for long-chain fatty acids.[7]
MethanolPolarSome analytical methodsCan be used for dissolving fatty acids and their esters.[8]

Experimental Protocol: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in hexane. This is a general guideline and may be adapted based on the specific requirements of the experiment.

Materials:

  • This compound

  • High-purity hexane (ACS grade or higher)

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial. For a 10 mg/mL solution, this would typically be 10 mg.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of hexane to the vial. For a 10 mg/mL solution, add 1 mL of hexane.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that no solid particles remain.

    • If dissolution is slow, the vial may be gently warmed (e.g., in a 37°C water bath) or sonicated for a few minutes.[9]

  • Storage: Store the resulting stock solution in a tightly sealed vial at -20°C for long-term storage.[9] For short-term use, storage at 2-8°C is acceptable.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hexane is flammable; avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound.

Dissolution_Workflow Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh Ethyl 10(E)-heptadecenoate add_solvent 2. Add appropriate solvent (e.g., Hexane) weigh->add_solvent Precise measurement vortex 3. Vortex vigorously add_solvent->vortex inspect 4. Visually inspect for complete dissolution vortex->inspect optional Optional: Gentle warming or sonication inspect->optional If needed store 5. Store at appropriate temperature (-20°C) inspect->store Once dissolved optional->inspect

Caption: Workflow for dissolving this compound.

References

Application Note: Quantitative Analysis of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(E)-heptadecenoate is a fatty acid ethyl ester (FAEE) of interest in various fields of research, including biofuel development and as a potential biomarker. Accurate and precise quantification of this analyte in diverse sample matrices is crucial for reliable study outcomes. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with comprehensive guidelines for sample preparation and method validation.

Data Presentation

The validation of an analytical method is paramount to ensure data quality and reliability. The following table summarizes representative performance characteristics for the quantitative analysis of this compound by GC-MS. These values are typical for a validated method and should be established for each specific application.

Table 1: Representative Method Validation Parameters for GC-MS Quantification of this compound

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9950.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 ng/mL
Accuracy (% Recovery) 80 - 120%95.7 - 104.2%
Precision (% RSD)
- Intra-day (Repeatability)≤ 15%6.8%
- Inter-day (Intermediate Precision)≤ 15%9.3%
Specificity No interfering peaks at the retention time of the analyteConfirmed
Robustness %RSD ≤ 15% after minor parameter variationsCompliant

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract this compound, remove interfering substances, and concentrate the analyte.

a) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)

  • To 1 mL of the biological fluid, add an internal standard (e.g., Ethyl heptadecanoate).

  • Add 3 mL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of hexane or ethyl acetate (B1210297) for GC-MS or HPLC analysis.

b) Solid-Phase Extraction (SPE) for Complex Matrices

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar impurities.

  • Elute the analyte with 3 mL of a non-polar solvent such as hexane or ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

GC-MS Protocol

Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for the analysis of volatile compounds like this compound.

a) Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

b) Quantification

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection.

HPLC Protocol

High-performance liquid chromatography is a viable alternative for the analysis of this compound, particularly for samples that are not amenable to GC analysis.

a) Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15, v/v).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 205 nm or a Mass Spectrometer (LC-MS).

b) Quantification

Similar to the GC-MS method, quantification is based on a calibration curve prepared from standard solutions. An internal standard is recommended for improved accuracy and precision.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Injection Injection into GC-MS or HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability MethodValidation Analytical Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Linearity Linearity (R²) MethodValidation->Linearity Range Range MethodValidation->Range LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Accuracy->Precision Linearity->Range LOD->LOQ Specificity->Accuracy

References

Application Notes and Protocols for In Vitro Assays Using Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 10(E)-heptadecenoate is a fatty acid ester with potential biological activities. While specific research on this compound is limited, studies on structurally similar molecules, such as (E)-9-octadecenoic acid ethyl ester (E9OAEE), suggest potential anti-inflammatory, antioxidant, and cytotoxic properties.[1] These application notes provide a framework for the in vitro evaluation of this compound, drawing upon established protocols for related compounds. The methodologies detailed below should be optimized for the specific experimental conditions and cell lines used.

I. Anti-inflammatory Activity Assays

Inflammation is a key factor in various chronic diseases.[1] The anti-inflammatory potential of this compound can be assessed by its ability to modulate inflammatory responses in cell-based assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]

A. Key Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (e.g., DMSO) should be included.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: Nitric oxide production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Protocol:

    • After the 24-hour incubation with LPS and the test compound, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine and Mediator Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) in the cell culture supernatant.[1]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α and PGE2 according to the manufacturer's instructions for the specific ELISA kits used.

    • Measure the absorbance and determine the concentrations from the respective standard curves.

4. Western Blot Analysis for Inflammatory Mediators:

  • Principle: To investigate the mechanism of action, the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be determined by Western blotting.[1]

  • Protocol:

    • Lyse the treated cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. Data Presentation (Hypothetical Data for this compound based on E9OAEE results)

Table 1: Effect of this compound on NO, PGE2, and TNF-α Production in LPS-stimulated RAW264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)TNF-α Production (% of LPS control)
Control-5.2 ± 0.88.1 ± 1.26.5 ± 0.9
LPS (1 µg/mL)-100100100
This compound + LPS1085.3 ± 4.188.2 ± 5.390.1 ± 6.2
This compound + LPS2562.7 ± 3.5 68.4 ± 4.771.3 ± 5.8**
This compound + LPS5041.5 ± 2.9 45.9 ± 3.852.6 ± 4.1***

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS control group.

C. Signaling Pathway Visualization

Based on studies of the structurally similar compound E9OAEE, this compound may exert its anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nucleus NF-κB (in nucleus) MAPK->NFκB_nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFκB_nucleus->Inflammatory_Genes activates transcription Ethyl_Heptadecenoate Ethyl 10(E)- heptadecenoate Ethyl_Heptadecenoate->MAPK inhibits phosphorylation Ethyl_Heptadecenoate->NFκB_nucleus prevents translocation

Caption: Potential anti-inflammatory mechanism of this compound.

II. Cytotoxicity Assays

Before evaluating the biological activity of a compound, it is crucial to determine its cytotoxic concentration range to ensure that the observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[2]

A. Experimental Protocol: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells (e.g., RAW264.7, HepG2, or other relevant cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1 to 200 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

B. Data Presentation (Hypothetical)

Table 2: Cytotoxicity of this compound on RAW264.7 Cells after 24h Treatment

Concentration (µM)Cell Viability (%)
0 (Control)100
1098.2 ± 3.1
2595.6 ± 2.8
5091.3 ± 4.5
10085.7 ± 5.2
20078.4 ± 6.1

*Data are presented as mean ± SD.

C. Experimental Workflow Visualization

cytotoxicity_workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

III. Antioxidant Activity Assays

Antioxidant activity is another potential therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

A. Experimental Protocol: DPPH Radical Scavenging Assay
  • Principle: DPPH is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, leading to a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of a 0.1 mM DPPH solution in the same solvent to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

B. Data Presentation (Hypothetical)

Table 3: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Scavenging Activity (%)
1015.2 ± 2.1
2532.8 ± 3.5
5058.1 ± 4.2
10079.4 ± 5.6
20091.3 ± 3.9
IC50 (µg/mL) 43.5

*Data are presented as mean ± SD.

Conclusion

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound. The provided protocols for anti-inflammatory, cytotoxicity, and antioxidant assays are based on established methodologies for similar compounds and serve as a starting point for more detailed investigations. It is essential to adapt and optimize these protocols for specific experimental setups and to further explore the underlying mechanisms of action if promising activities are observed.

References

Application Notes and Protocols for Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and potential research applications of Ethyl 10(E)-heptadecenoate. The information is compiled from safety data sheets and scientific literature to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as Ethyl trans-10-heptadecenoate, is a fatty acid ethyl ester. Its key properties are summarized below.

PropertyValueReference
CAS Number 150324-17-7[1]
Molecular Formula C₁₉H₃₆O₂[1]
Molecular Weight 296.49 g/mol [1]
Physical State Solid at 20°C, Crystal form[2]
Color White to Almost White[2]
Melting Point 28°C[2]
Boiling Point 200°C at 1.3 kPa[2]
Purity >99%[1]

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should be followed.

2.1. Personal Protective Equipment (PPE)

  • Respiratory Protection: Use a dust respirator if generating dust or aerosols.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Safety glasses are recommended. A face shield may be necessary in situations with a risk of splashing.[2]

  • Skin and Body Protection: Wear protective clothing and boots as needed.[2]

2.2. Handling Procedures

  • Handle in a well-ventilated area.[2]

  • Use a local exhaust system if dust or aerosols will be generated.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands and face thoroughly after handling.[2]

  • In case of a spill, sweep up the solid material into an airtight container, avoiding dust dispersion, and dispose of it according to local regulations.[2]

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. Fatty acid esters are susceptible to oxidation and hydrolysis.

ParameterRecommendationRationale
Temperature FreezerTo slow down potential degradation processes.[1]
Atmosphere Store in a tightly closed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.To prevent oxidation.[2]
Light Store in a dark place.To prevent light-induced degradation.[2]
Incompatible Materials Store away from oxidizing agents and strong acids.[2]To prevent chemical reactions that could degrade the compound.
Moisture Keep in a dry place. The compound is moisture-sensitive.To prevent hydrolysis.

Experimental Protocols

While specific protocols for this compound are not widely published, its structural similarity to other biologically active fatty acid esters, such as (E)-9-octadecenoic acid ethyl ester (E9OAEE), suggests potential applications in cell-based assays. The following are generalized protocols based on methodologies used for similar compounds.

4.1. Preparation of Stock Solutions

  • Solvent Selection: Due to its lipophilic nature, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. General Protocol for Cell Culture Experiments

This protocol provides a framework for treating adherent cell lines with this compound.

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is important to ensure the final solvent concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest concentration of the test compound).

  • Incubation: Incubate the cells for the desired period.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays (e.g., MTT, trypan blue), protein expression analysis (e.g., Western blot), or gene expression analysis (e.g., qRT-PCR).

Potential Biological Activity and Signaling Pathways

A structurally similar compound, (E)-9-octadecenoic acid ethyl ester (E9OAEE), has been shown to exhibit anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[3] This effect was mediated through the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] It is plausible that this compound may have similar biological activities.

Diagram of the Proposed Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK activates NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Ethyl_10E_heptadecenoate This compound (Hypothesized) Ethyl_10E_heptadecenoate->MAPK inhibits Ethyl_10E_heptadecenoate->NFkB_activation inhibits Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, TNF-α) MAPK->Inflammatory_Mediators induces NFkB_activation->Inflammatory_Mediators induces G Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Freezer (-20°C) in a dark, dry place Log->Store Weigh Weigh in Ventilated Area (Use PPE) Store->Weigh Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare_Stock Dispose Dispose of Waste Properly Weigh->Dispose unused compound Store_Aliquots Store Aliquots at -20°C or -80°C Prepare_Stock->Store_Aliquots Use Use in Experiment Store_Aliquots->Use Use->Dispose

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 10(E)-heptadecenoate. The information is presented in a practical question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound via two primary methods: the Wittig reaction and Olefin Cross-Metathesis.

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones. For the synthesis of this compound, a stabilized ylide is typically employed to favor the formation of the desired (E)-isomer.

Q1: My Wittig reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig reaction, especially with long-chain aliphatic aldehydes, can stem from several factors. Here is a systematic guide to troubleshooting:

  • Incomplete Ylide Formation: The first critical step is the generation of the phosphonium (B103445) ylide.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides, weaker bases like sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (KOtBu) are often sufficient. For less stabilized ylides, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary.[1][2]

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form. This is often indicated by a color change. The reaction is typically performed at temperatures ranging from 0 °C to room temperature.

  • Side Reactions of the Aldehyde: Long-chain aldehydes can be prone to self-condensation (aldol reaction) under basic conditions.

    • Order of Addition: Add the aldehyde solution slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde, minimizing self-condensation.

    • Temperature Control: Running the reaction at a lower temperature can help suppress side reactions.

  • Steric Hindrance: While heptanal (B48729) is a linear aldehyde, the long alkyl chain can influence solubility and reaction kinetics.

    • Solvent Choice: Use a solvent in which both the ylide and the aldehyde are soluble. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

  • Difficult Product Isolation: The product, being a long-chain ester, can be challenging to separate from byproducts. See the purification section for more details.

Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of (E) and (Z) isomers. How can I increase the proportion of the (E)-isomer?

A2: Achieving high (E)-selectivity is a common goal in Wittig reactions. The following factors are crucial:

  • Ylide Stabilization: The use of a stabilized ylide is the most critical factor for obtaining the (E)-alkene.[3][4] The electron-withdrawing group (in this case, the ethyl ester) stabilizes the ylide, leading to a thermodynamically controlled reaction that favors the more stable (E)-isomer.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome.

    • Protic vs. Aprotic Solvents: Non-polar, aprotic solvents generally favor the formation of (E)-alkenes with stabilized ylides. Protic solvents can sometimes lead to decreased selectivity.

  • Absence of Lithium Salts: Lithium salts can decrease (E)-selectivity by stabilizing the betaine (B1666868) intermediate, leading to a loss of stereocontrol.[4] Using sodium- or potassium-based bases (e.g., NaH, NaOMe, KOtBu) can circumvent this issue.

  • Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable (E)-isomer, but this must be balanced with the potential for increased side reactions.

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product. What are the best purification strategies?

A3: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct in Wittig reactions. Due to its polarity, it can be difficult to separate from the desired product, especially if the product has some polarity as well. Here are several effective methods for its removal:

  • Crystallization: If the product is a solid or can be crystallized, this can be an effective purification method. TPPO is often soluble in common organic solvents and may remain in the mother liquor.

  • Column Chromatography: This is a very common method for separating TPPO.

    • Solvent System: A non-polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297), is typically used. The less polar product will elute before the more polar TPPO.[5][6]

    • Silica (B1680970) Gel Plug: For a quicker separation, a short plug of silica gel can be used. The crude mixture is loaded onto the plug, and the product is eluted with a non-polar solvent, leaving the TPPO adsorbed on the silica.[5][6]

  • Precipitation of TPPO:

    • With Non-polar Solvents: TPPO is poorly soluble in very non-polar solvents like hexane or pentane. After the reaction, the mixture can be concentrated and triturated with hexane to precipitate the TPPO, which can then be filtered off.[7]

    • With Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol (B145695) to the crude reaction mixture can precipitate the TPPO as a complex, which can be removed by filtration.[7][8][9]

Method 2: Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful alternative for the synthesis of this compound, typically by reacting 1-nonene (B85954) with ethyl acrylate (B77674) in the presence of a ruthenium catalyst.

Q1: My cross-metathesis reaction is not proceeding or the conversion is very low. What could be the issue?

A1: Low conversion in olefin metathesis can be attributed to several factors, primarily related to the catalyst's activity and the purity of the reagents.

  • Catalyst Choice and Activity:

    • Catalyst Generation: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for cross-metathesis with electron-deficient olefins like acrylates.[10]

    • Catalyst Decomposition: Ruthenium catalysts are sensitive to impurities. Ensure all reagents and solvents are pure and degassed to remove oxygen. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Purity: Impurities in the starting materials, such as peroxides in the alkene or water, can deactivate the catalyst. It is advisable to purify the reagents before use.

  • Reaction Temperature: The reaction temperature can significantly impact the catalyst's activity. While many metathesis reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to improve the reaction rate.[11]

  • Solvent: Dichloromethane (B109758) (DCM) and toluene (B28343) are common solvents for olefin metathesis. Ensure the chosen solvent is anhydrous and degassed.

Q2: The reaction is producing a significant amount of homodimerized byproducts instead of the desired cross-metathesis product. How can I improve the selectivity?

A2: The formation of homodimers is a common side reaction in cross-metathesis. Several strategies can be employed to favor the desired cross-coupling:

  • Stoichiometry of Reactants: Using a slight excess of one of the coupling partners can drive the reaction towards the cross-product. In the case of reacting 1-nonene with ethyl acrylate, using an excess of the less valuable 1-nonene may be beneficial.

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Hoveyda-Grubbs second-generation catalysts often exhibit good selectivity in cross-metathesis reactions.[10]

  • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular cross-metathesis over intramolecular side reactions.

Q3: How can I control the stereoselectivity to obtain the (E)-isomer?

A3: In olefin metathesis, the (E)-isomer is generally the thermodynamically more stable product. The following conditions can favor its formation:

  • Reaction Time and Temperature: Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can allow the initial kinetic product mixture to equilibrate to the more stable (E)-isomer.

  • Catalyst Choice: While many standard Grubbs and Hoveyda-Grubbs catalysts tend to give mixtures of (E) and (Z) isomers with a preference for the (E)-isomer under thermodynamic control, specialized catalysts for high (E)- or (Z)-selectivity exist. For general purposes, allowing the reaction to reach thermodynamic equilibrium is the most straightforward approach.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Wittig reaction or olefin cross-metathesis, is generally better for preparing this compound?

A1: Both methods are viable and the "better" choice depends on factors such as available starting materials, desired scale, and cost.

  • Wittig Reaction: This is a classic and reliable method. The use of a stabilized ylide provides good (E)-selectivity. The main drawback is the formation of triphenylphosphine oxide, which can complicate purification.

  • Olefin Cross-Metathesis: This is a more modern and atom-economical method. It can be highly efficient with the right catalyst. However, the catalysts can be expensive and sensitive to impurities.

Q2: What are the expected starting materials for each method?

A2:

  • Wittig Reaction: Heptanal and (carbethoxymethylene)triphenylphosphorane. The ylide is typically prepared from ethyl bromoacetate (B1195939) and triphenylphosphine.

  • Olefin Cross-Metathesis: 1-Nonene and ethyl acrylate.

Q3: How can I monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques.

  • TLC: Can be used to monitor the consumption of the starting aldehyde (in the Wittig reaction) or the formation of the product.

  • GC-MS: Provides a more detailed analysis, allowing for the quantification of starting materials, product, and byproducts, as well as the determination of the E/Z isomer ratio.[12][13]

Q4: What are the safety precautions I should take when performing these syntheses?

A4: Standard laboratory safety practices should always be followed.

  • Wittig Reaction: Organophosphorus compounds can be irritants. Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Olefin Cross-Metathesis: Ruthenium catalysts should be handled in a fume hood. Solvents like dichloromethane are volatile and potentially carcinogenic.

Data Presentation

The following tables summarize key reaction parameters and their expected impact on the synthesis of this compound.

Table 1: Wittig Reaction Parameters for E-Selectivity

ParameterCondition for High (E)-SelectivityRationale
Ylide Type Stabilized YlideThe electron-withdrawing ester group favors thermodynamic control, leading to the more stable (E)-isomer.[3][4]
Base Sodium- or Potassium-based (e.g., NaH, NaOMe, KOtBu)Avoids lithium salts which can decrease (E)-selectivity.[4]
Solvent Aprotic, non-polar (e.g., THF, Toluene)Generally favors the formation of (E)-alkenes with stabilized ylides.
Temperature Room temperature to gentle refluxCan help drive the reaction to the thermodynamic (E)-product, but must be balanced against side reactions.

Table 2: Olefin Cross-Metathesis Parameters for Yield and E-Selectivity

ParameterRecommended ConditionRationale
Catalyst Grubbs II or Hoveyda-Grubbs IIHigh activity and tolerance for functional groups like esters.[10]
Catalyst Loading 1-5 mol%Sufficient for most reactions; higher loading may not necessarily improve yield and increases cost.
Solvent Anhydrous, degassed DCM or TolueneCommon solvents that provide good solubility for reactants and catalyst.
Temperature Room temperature to 40-60 °CBalances reaction rate with catalyst stability.[11]
Atmosphere Inert (Argon or Nitrogen)Prevents deactivation of the ruthenium catalyst by oxygen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure adapted for this specific synthesis.

Materials:

  • Heptanal

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation (if starting from the phosphonium salt):

    • To a flame-dried, three-necked flask under an inert atmosphere, add the corresponding phosphonium salt and anhydrous THF.

    • Cool the suspension to 0 °C and add the base (e.g., NaH or KOtBu) portion-wise.

    • Allow the mixture to stir at room temperature for 1-2 hours until the ylide has formed (often indicated by a color change).

  • Wittig Reaction:

    • If using commercially available (carbethoxymethylene)triphenylphosphorane, dissolve it in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of heptanal in anhydrous THF to the ylide solution via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis of this compound via Olefin Cross-Metathesis

This protocol is a general procedure adapted for this specific synthesis.

Materials:

  • 1-Nonene

  • Ethyl acrylate

  • Grubbs second-generation catalyst or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add 1-nonene and anhydrous, degassed DCM.

    • Add ethyl acrylate to the solution. It is often used in a slight excess.

  • Metathesis Reaction:

    • Add the ruthenium catalyst (typically 1-5 mol%) to the reaction mixture.

    • Stir the reaction at room temperature or heat to 40 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to remove the catalyst residue and any byproducts.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Purification ylide_start Phosphonium Salt + Base in THF ylide_end Stabilized Ylide Solution ylide_start->ylide_end Stir at 0°C to RT reaction_start Ylide Solution + Heptanal ylide_end->reaction_start reaction_end Crude Product Mixture reaction_start->reaction_end Stir at 0°C to RT, overnight purification_start Crude Product reaction_end->purification_start purification_end Pure this compound purification_start->purification_end Column Chromatography

Caption: Workflow for the Wittig synthesis of this compound.

Metathesis_Workflow cluster_reaction Cross-Metathesis Reaction cluster_purification Purification reaction_start 1-Nonene + Ethyl Acrylate + Catalyst in DCM reaction_end Crude Product Mixture reaction_start->reaction_end Stir at RT to 40°C purification_start Crude Product reaction_end->purification_start purification_end Pure this compound purification_start->purification_end Column Chromatography

Caption: Workflow for the Cross-Metathesis synthesis.

Troubleshooting_Low_Yield_Wittig cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Wittig Reaction cause1 Incomplete Ylide Formation start->cause1 cause2 Aldehyde Side Reactions start->cause2 cause3 Poor Solubility start->cause3 sol1 Check Base Strength & Reaction Time cause1->sol1 sol2 Slow Aldehyde Addition & Lower Temp cause2->sol2 sol3 Optimize Solvent cause3->sol3

Caption: Troubleshooting logic for low yield in the Wittig reaction.

References

Overcoming solubility issues with Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Solubility Issues with Ethyl 10(E)-heptadecenoate

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, a lipophilic long-chain fatty acid ester.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A: this compound is a long-chain fatty acid ester. Due to its long hydrocarbon tail, it is predicted to be a highly lipophilic and hydrophobic compound with poor aqueous solubility.[1] It is expected to be soluble in non-polar organic solvents such as hexane, heptane, chloroform, and dichloromethane, and may have some solubility in polar organic solvents like ethanol (B145695) and methanol.[2][3]

Q2: I've added this compound to an aqueous buffer and it's not dissolving. What should I do first?

A: For initial troubleshooting, simple physical methods can be attempted. These include:

  • Agitation: Vigorous vortexing or stirring to increase the surface area of the compound exposed to the solvent.[1]

  • Gentle Warming: Carefully warming the solution can increase solubility. However, be cautious as excessive heat can degrade the compound.[2]

  • Sonication: Using an ultrasonic bath can help break up aggregates of the compound and enhance dissolution.[1][2]

If these methods are unsuccessful, a more systematic formulation approach is necessary.

Q3: Can co-solvents be used to dissolve this compound in aqueous solutions?

A: Yes, co-solvency is a common and effective technique for dissolving hydrophobic compounds.[4][5] A water-miscible organic solvent can be added to the aqueous solution to decrease the overall polarity, thereby increasing the solubility of the lipophilic compound.[6] Commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[7] It is important to consider the potential toxicity of the co-solvent in your experimental system, especially for cell-based assays.[8]

Q4: What are other advanced techniques to improve the aqueous solubility of this compound?

A: Several advanced formulation strategies can be employed to improve the aqueous solubility of highly lipophilic compounds:

  • Surfactant-based systems (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate this compound, allowing it to be dispersed in the aqueous phase.[9][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[13][14][15]

  • Lipid-Based Formulations (Emulsions): Since this compound is a lipid, it can be formulated into a lipid emulsion.[16][17] This involves dissolving the compound in an oil phase and then dispersing this phase in an aqueous medium with the help of an emulsifying agent to form a stable emulsion.[18][19]

Troubleshooting Guides

Guide 1: Selecting an Appropriate Solvent System

If you are working with organic solvents, the following table provides a list of common solvents and their properties to guide your selection. For aqueous systems, a co-solvent approach may be necessary.

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
HexaneC₆H₁₄690.6551.88
HeptaneC₇H₁₆980.6841.92
ChloroformCHCl₃611.4894.81
DichloromethaneCH₂Cl₂401.3269.08
Diethyl Ether(C₂H₅)₂O350.7134.34
TolueneC₇H₈1110.8672.38
EthanolC₂H₅OH780.78924.55
MethanolCH₃OH650.79232.70

Data sourced from publicly available chemical property databases.[20]

Guide 2: Decision-Making for Solubility Enhancement

The following workflow can guide you in selecting an appropriate method for solubilizing this compound.

G start Start: Insoluble Compound phys_methods Attempt Physical Methods (Vortex, Heat, Sonicate) start->phys_methods is_soluble1 Is it soluble? phys_methods->is_soluble1 co_solvent Try Co-solvent System (e.g., Ethanol, PEG) is_soluble1->co_solvent No end_success Success: Compound Solubilized is_soluble1->end_success Yes is_soluble2 Is it soluble? co_solvent->is_soluble2 advanced Consider Advanced Formulation is_soluble2->advanced No is_soluble2->end_success Yes surfactant Micellar Solubilization (Surfactants) advanced->surfactant cyclodextrin Inclusion Complex (Cyclodextrins) advanced->cyclodextrin emulsion Lipid Emulsion advanced->emulsion

Figure 1. Decision workflow for solubilizing this compound.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To dissolve this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent)

  • Aqueous buffer of choice (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Methodology:

  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a small volume of the co-solvent (e.g., ethanol) to the tube. The volume should be just enough to dissolve the compound.

  • Vortex the tube until the compound is completely dissolved in the co-solvent. Gentle warming may be applied if necessary.

  • While vortexing, slowly add the aqueous buffer to the co-solvent solution in a dropwise manner.

  • Continue adding the buffer until the desired final concentration and co-solvent percentage are reached.

  • If the solution becomes cloudy or precipitation occurs, the solubility limit has been exceeded.[8] In this case, either increase the co-solvent concentration or decrease the final concentration of the compound.

Protocol 2: Preparation of a Lipid Emulsion

Objective: To formulate this compound as an oil-in-water emulsion.

Materials:

  • This compound

  • A suitable oil (e.g., soybean oil, medium-chain triglycerides)

  • An emulsifying agent (e.g., lecithin, polysorbate 80)

  • Aqueous phase (e.g., sterile water or buffer)

  • High-shear mixer or sonicator

  • Beakers and magnetic stirrer

Methodology:

  • Prepare the Oil Phase: Dissolve the this compound and the emulsifying agent in the chosen oil. Gently heat and stir until a homogenous solution is formed.[19]

  • Prepare the Aqueous Phase: In a separate beaker, prepare the aqueous phase.

  • Form a Coarse Emulsion: While vigorously stirring the aqueous phase, slowly add the oil phase. Continue mixing with a high-shear mixer to form a coarse emulsion.[19]

  • Homogenization: Further reduce the droplet size of the coarse emulsion using a high-pressure homogenizer or a sonicator until a fine, stable emulsion is formed.[18]

  • The final emulsion should have a milky-white appearance. The stability of the emulsion can be assessed by monitoring for phase separation over time.

Protocol 3: Solvent Exchange Method for Formulation

Objective: To prepare an aqueous solution of this compound by solvent exchange.

Materials:

  • This compound

  • A volatile organic solvent (e.g., dichloromethane, acetone)

  • The desired final aqueous buffer

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen)

  • Round bottom flask

Methodology:

  • Dissolve the this compound in the volatile organic solvent in a round bottom flask.[21]

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of nitrogen gas over the solution.[21][22] This will leave a thin film of the compound on the wall of the flask.

  • Add the desired volume of the aqueous buffer to the flask.

  • Agitate the flask (vortex, sonicate) to disperse the compound film into the buffer. This may result in the formation of a fine suspension or a solution if a solubilizing agent is included in the buffer.

Visualizing Solubilization Mechanisms

The following diagram illustrates the principle of micellar solubilization.

G cluster_micelle Micelle center s1 center->s1 Hydrophobic Tail s2 s3 s4 s5 s6 s7 s8 compound This compound (Hydrophobic) compound->center Encapsulated in hydrophobic core

Figure 2. Diagram of micellar solubilization of a hydrophobic compound.

References

Technical Support Center: Stabilizing Ethyl 10(E)-heptadecenoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Ethyl 10(E)-heptadecenoate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems and provides systematic approaches to resolving them.

Q1: I am observing a rapid loss of this compound concentration in my solution over a short period. What are the potential causes and how can I investigate this?

A1: Rapid loss of this compound is likely due to chemical degradation. The primary suspects are hydrolysis, oxidation, and photodegradation. To identify the root cause, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

Objective: To determine the primary degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents (e.g., acetonitrile (B52724), methanol, water, or your specific formulation buffer)

  • Stress agents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (B78521) (NaOH), 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1][2]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in your chosen solvent at a known concentration.

  • Stress Conditions: Expose the samples to the following conditions, alongside a control sample stored at optimal conditions (e.g., -20°C, protected from light)[3]:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat the sample (e.g., 60°C).[4]

    • Basic Hydrolysis: Add 0.1 M NaOH and heat the sample (e.g., 60°C).[4]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[4]

    • Thermal Degradation: Heat the sample at an elevated temperature (e.g., 60°C) in the dark.[4]

    • Photodegradation: Expose the sample to a controlled light source (e.g., UV and visible light).[4]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze the concentration of the remaining this compound using a validated analytical method.

  • Data Analysis: Compare the degradation rates under different stress conditions to identify the primary instability.

Interpreting Forced Degradation Results:

Stress ConditionObserved OutcomeLikely Degradation Pathway
Acidic (HCl) / Basic (NaOH)Significant decrease in parent compoundHydrolysis of the ester linkage.
Oxidative (H₂O₂)Significant decrease in parent compoundOxidation of the double bond.
Thermal (Heat)Decrease in parent compoundThermal decomposition .
Photolytic (Light)Decrease in parent compoundPhotodegradation , potentially including oxidation or isomerization.[4]

Q2: My solution of this compound has turned cloudy or shows precipitates. What should I do?

A2: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to several factors:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature may cause the compound to precipitate.

  • pH Effects: Changes in the pH of the solution can affect the solubility of certain compounds, although this is less common for neutral esters.

  • Degradation Products: The precipitate could be a less soluble degradation product.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in your solvent at the experimental temperature. You may need to use a different solvent or a co-solvent system to increase solubility.

  • Control Temperature: Ensure your solution is maintained at a constant and appropriate temperature.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical degradation pathways for this compound?

A1: As an unsaturated ester, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acids or bases, to yield heptadecenoic acid and ethanol. Most esters are most stable in a slightly acidic to neutral pH range (pH 4-8).[5]

  • Oxidation: The double bond at the C10 position is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions.[4] This can lead to the formation of hydroperoxides, which can further decompose into various smaller molecules.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, including oxidation and isomerization of the double bond from the trans (E) to the cis (Z) form.[4]

This compound This compound Heptadecenoic Acid + Ethanol Heptadecenoic Acid + Ethanol This compound->Heptadecenoic Acid + Ethanol  Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Products (Hydroperoxides, etc.) Oxidized Products (Hydroperoxides, etc.) This compound->Oxidized Products (Hydroperoxides, etc.)  Oxidation (O₂, Light, Metal Ions) Isomers (e.g., Ethyl 10(Z)-heptadecenoate) Isomers (e.g., Ethyl 10(Z)-heptadecenoate) This compound->Isomers (e.g., Ethyl 10(Z)-heptadecenoate)  Photodegradation (Light)

Primary degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably in a freezer (-20°C or below).[6][7]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Solvent Choice: Use a high-purity, dry, aprotic solvent if compatible with your experimental design. If an aqueous solution is necessary, use a buffer in the pH range of 4-8 for optimal ester stability.[5]

Q3: How can I stabilize my this compound solution?

A3: Several strategies can be employed to enhance the stability of your solution:

  • Antioxidants: The addition of an antioxidant can inhibit oxidative degradation. The choice of antioxidant depends on the solvent system and the intended application.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • pH Control: If using an aqueous medium, maintaining the pH between 4 and 8 is crucial to minimize hydrolysis.[5]

cluster_0 Problem Identification cluster_1 Stabilization Strategy Instability Observed Instability Observed Suspected Oxidation? Suspected Oxidation? Instability Observed->Suspected Oxidation? Add Antioxidant Add Antioxidant Suspected Oxidation?->Add Antioxidant Yes Aqueous Solution? Aqueous Solution? Suspected Oxidation?->Aqueous Solution? No Control pH (4-8) Control pH (4-8) Aqueous Solution?->Control pH (4-8) Yes Metal Ions Present? Metal Ions Present? Aqueous Solution?->Metal Ions Present? No Add Chelating Agent Add Chelating Agent Metal Ions Present?->Add Chelating Agent Yes

Decision tree for selecting a stabilization strategy.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: The choice of analytical method depends on the nature of the study and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound and detecting degradation products that contain a chromophore.[1] For compounds without a strong chromophore, a charged aerosol detector (CAD) or a mass spectrometer (MS) can be used.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is well-suited for analyzing volatile compounds like fatty acid esters.[2] It offers high resolution and sensitivity. Derivatization to fatty acid methyl esters (FAMEs) is a common practice in fatty acid analysis, but since the compound is already an ethyl ester, it may be analyzed directly.[2]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to quantify this compound and separate it from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector or MS detector.

  • A C18 reverse-phase column is a good starting point.

Mobile Phase Development:

  • A gradient elution with acetonitrile and water is a common starting point for separating fatty acid esters.

  • The gradient can be optimized to achieve good resolution between the parent peak and any degradation product peaks.

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Analysis: Analyze the stressed samples from the forced degradation study.

  • Peak Purity: Assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.

  • Quantification: Use a calibration curve to quantify the amount of this compound remaining in the samples at each time point.

Prepare Stressed Samples\n(Forced Degradation) Prepare Stressed Samples (Forced Degradation) Develop HPLC Method\n(Column, Mobile Phase) Develop HPLC Method (Column, Mobile Phase) Prepare Stressed Samples\n(Forced Degradation)->Develop HPLC Method\n(Column, Mobile Phase) Inject and Analyze Samples Inject and Analyze Samples Develop HPLC Method\n(Column, Mobile Phase)->Inject and Analyze Samples Assess Peak Purity\nand Resolution Assess Peak Purity and Resolution Inject and Analyze Samples->Assess Peak Purity\nand Resolution Quantify Analyte Quantify Analyte Assess Peak Purity\nand Resolution->Quantify Analyte

Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting Ethyl 10(E)-heptadecenoate synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals synthesizing Ethyl 10(E)-heptadecenoate. The content addresses common issues encountered during synthesis and purification, offering solutions and detailed protocols for key experimental procedures.

Section 1: Troubleshooting Common Synthesis Routes

The synthesis of this compound can be approached through several methods, most commonly the Wittig reaction, olefin cross-metathesis, or direct esterification of 10(E)-heptadecenoic acid. Each method presents unique challenges and potential byproducts.

Wittig Reaction / Horner-Wadsworth-Emmons (HWE) Olefination

This route typically involves the reaction of an aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion to form the target alkene. For this compound, this would likely involve reacting heptanal (B48729) with an ylide derived from an ethyl haloacetate.

Frequently Asked Questions (FAQs):

Q1: My Wittig reaction yield is low, and I have a lot of unreacted aldehyde. What could be the cause?

A1: Low yields in Wittig reactions, especially with long-chain aliphatic aldehydes, can stem from several factors:

  • Inefficient Ylide Generation: The base used (e.g., n-BuLi, NaH, KOtBu) may not be strong enough or may have degraded. Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions.[1][2]

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde. It is often best to generate the ylide in situ and add the aldehyde promptly.[2]

  • Steric Hindrance: While less common for linear aldehydes, steric hindrance can slow down the reaction. In such cases, switching to the more reactive Horner-Wadsworth-Emmons (HWE) reagents can significantly improve yields.[3]

Q2: The primary product of my reaction is the (Z)-isomer, but I need the (E)-isomer. How can I improve the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability.

  • Use a Stabilized Ylide: Ylides stabilized by an adjacent electron-withdrawing group, such as an ester (e.g., Ph₃P=CHCO₂Et), thermodynamically favor the formation of the (E)-alkene.[4]

  • Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters, almost exclusively produces the (E)-isomer and is a reliable alternative.[3]

  • Consider the Schlosser Modification: This modification of the traditional Wittig reaction is specifically designed to convert the intermediate betaine (B1666868) to the more stable form that collapses to the (E)-alkene.[3]

Q3: I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my product. What are the best purification methods?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct.

  • Column Chromatography: Flash chromatography on silica (B1680970) gel is the most common method for separation. A non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) is typically effective.

  • Crystallization: In some cases, the triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether at low temperatures, allowing it to be filtered off.

  • Aqueous Extraction: For some product profiles, converting the product to a more polar derivative, performing an aqueous extraction, and then reverting to the desired product can be an option, though it is less direct.

Troubleshooting Workflow for Low Yield in Wittig/HWE Reactions

G start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Aldehyde, Base, Solvent) start->check_reagents check_ylide Confirm Ylide Formation (e.g., color change) check_reagents->check_ylide Reagents OK end_bad Issue Persists: Consult Literature for Alternative Routes check_reagents->end_bad Reagents Degraded ylide_issue Ylide Generation Failure check_ylide->ylide_issue reaction_conditions Optimize Reaction Conditions (Temperature, Time) ylide_issue->reaction_conditions Ylide Formed ylide_issue->end_bad No Ylide Formed switch_reagent Consider HWE Reagent for Higher Reactivity reaction_conditions->switch_reagent No Improvement purification_issue Check for Product Loss During Workup/Purification reaction_conditions->purification_issue Improvement Seen end_good Yield Improved switch_reagent->end_good Yield Improves purification_issue->end_good Recovery Improved

Caption: Troubleshooting decision tree for low yield in Wittig-type reactions.

Olefin Cross-Metathesis

This method involves the reaction between two different alkenes, catalyzed by a transition metal complex (typically Ruthenium-based Grubbs catalysts), to produce a new alkene. For this compound, this could involve reacting 1-nonene (B85954) with ethyl acrylate (B77674).

Frequently Asked Questions (FAQs):

Q1: My cross-metathesis reaction produces a large amount of homodimers instead of the desired cross-product. How can I improve selectivity?

A1: Homodimerization is a common competing side reaction in cross-metathesis.[5]

  • Adjust Stoichiometry: Using a stoichiometric excess (2-4 equivalents) of one of the olefin partners, typically the more volatile or less expensive one (like ethyl acrylate), can shift the equilibrium towards the desired cross-product.

  • Catalyst Selection: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and can provide better selectivity for cross-metathesis over homodimerization.[6]

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of competing reactions.

Q2: The reaction is slow or appears to stall. What could be inhibiting the catalyst?

A2: Catalyst deactivation can occur for several reasons.

  • Impurities: The starting materials and solvent must be sufficiently pure and free of catalyst poisons like sulfur or phosphine-containing compounds. Degassing the solvent to remove oxygen is highly recommended.

  • Ethylene (B1197577) Buildup: If one of the products is ethylene gas, its accumulation in a sealed system can inhibit the forward reaction. Running the reaction under a gentle stream of inert gas (like nitrogen or argon) can help remove volatile byproducts and drive the reaction to completion.[5]

Fischer Esterification

This is a direct method involving the acid-catalyzed reaction of 10(E)-heptadecenoic acid with ethanol.

Frequently Asked Questions (FAQs):

Q1: My esterification reaction does not go to completion, and the yield is poor.

A1: Fischer esterification is an equilibrium-controlled process. To achieve high conversion, the equilibrium must be shifted towards the products.[7]

  • Water Removal: The water produced as a byproduct must be removed. This is commonly achieved using a Dean-Stark apparatus or by adding a dehydrating agent. For higher boiling point substrates, operating at a temperature above 100°C can help evaporate the water as it forms.[7][8]

  • Excess Reagent: Using a large excess of one of the reactants (usually the less expensive alcohol, ethanol) will drive the reaction forward according to Le Chatelier's principle.[9]

Q2: I have difficulty separating the final ester from unreacted carboxylic acid and the acid catalyst.

A2: The workup procedure is critical for isolating a pure product.

  • Neutralization: After the reaction, the mixture should be cooled and washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Aqueous Washes: Subsequent washes with water and brine will help remove residual salts and water-soluble impurities.

  • Solvent Extraction: The ester can be extracted into a non-polar organic solvent like diethyl ether or ethyl acetate (B1210297) for easier separation from the aqueous layer.

Section 2: Quantitative Data Overview

While specific data for this compound is sparse, the following tables provide representative data for the discussed reaction types based on analogous substrates.

Table 1: Comparison of Wittig vs. HWE for (E)-Alkene Synthesis from Aldehydes

EntryReaction TypeAldehyde SubstrateTypical (E:Z) RatioTypical Yield (%)Reference
1Standard Wittig (Stabilized Ylide)Benzaldehyde>95:585-95[4]
2Standard Wittig (Unstabilized Ylide)Heptanal~15:8570-80[4]
3HWE ReactionPivaldehyde (hindered)>98:2>85[3]
4HWE ReactionHeptanal>95:580-90General Knowledge

Table 2: Effect of Reactant Ratio on Cross-Metathesis Yield

EntryOlefin 1Olefin 2Molar Ratio (1:2)Catalyst (mol%)Yield of Cross-Product (%)Reference
1Methyl Oleate (B1233923)Cinnamonitrile1:11.2%53[6]
2Methyl OleateCinnamonitrile1:71.2%84[6]
31-OcteneEthyl Acrylate1:35%~75General Knowledge

Table 3: Fischer Esterification of Oleic Acid - Effect of Water Removal

EntryCatalystMolar Ratio (Acid:Alcohol)Water RemovalConversion (%)Reference
1H₂SO₄1:3No~88[8]
2H₂SO₄1:3Adsorption Column>99[8]
3SnCl₂1:120Reflux (Evaporation)~95[10]

Section 3: Experimental Protocols

The following are generalized protocols that should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: (E)-Alkene Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the reaction between an aldehyde and a phosphonate ester to yield a predominantly (E)-alkene.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Heptanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 equivalents).

    • Add anhydrous THF via syringe to dissolve the phosphonate.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the phosphonate carbanion solution back to 0 °C.

    • Slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Select & Prepare Starting Materials reaction Perform Chemical Reaction (Wittig, Metathesis, etc.) reagents->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Wash & Solvent Extraction quench->extraction drying Dry & Concentrate Organic Phase extraction->drying chromatography Column Chromatography drying->chromatography analysis Characterize Product (NMR, MS, IR) chromatography->analysis final_product Pure this compound analysis->final_product

Caption: General workflow from synthesis to purification of the target ester.

Protocol 2: Olefin Cross-Metathesis using Grubbs' Catalyst

This protocol describes a general procedure for the cross-metathesis of two terminal alkenes.

Materials:

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-nonene (1.0 equivalent) in anhydrous, degassed DCM.

    • Add ethyl acrylate (3.0 equivalents) to the solution.

  • Catalyst Addition:

    • Add Grubbs' Second-Generation Catalyst (1-5 mol%) to the flask.

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir. Monitor the reaction by GC-MS. The reaction may take several hours.

  • Workup and Purification:

    • After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the product from the catalyst residue and any homodimers.

Wittig Reaction Mechanism and Byproduct Formation

G ylide Ph₃P⁺-C⁻HR¹ (Ylide) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane + Aldehyde aldehyde R²CHO (Aldehyde) aldehyde->oxaphosphetane alkene R¹CH=CHR² (Alkene Product) oxaphosphetane->alkene Cycloreversion byproduct Ph₃P=O (Byproduct) oxaphosphetane->byproduct

Caption: Simplified mechanism of the Wittig reaction leading to the alkene and triphenylphosphine oxide byproduct.

References

Technical Support Center: Chromatographic Analysis of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Ethyl 10(E)-heptadecenoate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution of this compound in gas chromatography (GC)?

A1: Proper column selection is the most crucial factor.[1] For separating fatty acid methyl esters (FAMEs) like this compound, especially its geometric isomers, a highly polar stationary phase is required.[1] Inappropriate column choice can lead to co-elution with other fatty acid esters, leading to inaccurate quantification.[1]

Q2: Which type of GC column is best suited for separating cis/trans isomers of C17:1 esters?

A2: Highly polar cyanopropyl silicone phases (e.g., DB-23, HP-88, Rt-2560, CP-Sil 88) are the columns of choice for the detailed analysis of FAMEs, which includes the challenging separation of cis and trans isomers.[1] While polyethylene (B3416737) glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax) are effective for separating FAMEs by carbon chain length and degree of unsaturation, they are generally not suitable for resolving cis and trans isomers.[1]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to analyze this compound?

A3: Yes, reversed-phase HPLC (RP-HPLC) is a viable technique for the separation of FAMEs.[2] It is particularly effective in separating cis and trans isomers, which can sometimes be a challenge in GC.[3]

Q4: What is the recommended mobile phase for RP-HPLC analysis of FAMEs?

A4: Acetonitrile-based mobile phases are commonly used for the elution of FAMEs in RP-HPLC.[2] The concentration of acetonitrile (B52724) in the mobile phase can be varied to optimize the separation of different fatty acid esters.[2]

Q5: My baseline is noisy in my GC analysis. What are the likely causes?

A5: A noisy baseline in GC can be caused by several factors, including a poorly equilibrated detector, column bleed, or septum bleed. To troubleshoot, ensure your column is fully thermally equilibrated. Using low-bleed septa and ensuring the septum purge is functioning correctly can also help reduce baseline noise.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

This guide addresses common issues encountered during the GC analysis of this compound.

PoorPeakResolution_GC start Poor Peak Resolution check_column check_column start->check_column check_temp check_temp start->check_temp check_flow check_flow start->check_flow solution_column solution_column check_column->solution_column No solution_temp solution_temp check_temp->solution_temp No solution_flow solution_flow check_flow->solution_flow No

PeakTailing_GC start Peak Tailing Observed cause_column cause_column start->cause_column cause_cut cause_cut start->cause_cut cause_position cause_position start->cause_position remedy_column remedy_column cause_column->remedy_column remedy_cut remedy_cut cause_cut->remedy_cut remedy_position remedy_position cause_position->remedy_position

High-Performance Liquid Chromatography (HPLC) Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

IsomerSeparation_HPLC start Insufficient Isomer Separation var_mobile_phase var_mobile_phase start->var_mobile_phase var_flow_rate var_flow_rate start->var_flow_rate var_column var_column start->var_column action_mobile_phase action_mobile_phase var_mobile_phase->action_mobile_phase action_flow_rate action_flow_rate var_flow_rate->action_flow_rate action_column action_column var_column->action_column

Data Presentation

Table 1: Recommended GC Columns and Conditions for FAME Analysis
ParameterHighly Polar Cyanopropyl ColumnPolyethylene Glycol (PEG) Column
Example Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film)[1]DB-Wax (30 m x 0.25 mm ID, 0.25 µm film)[1]
Primary Application Separation of cis/trans isomers[1]General FAME separation by chain length and unsaturation[1]
Carrier Gas Helium or Hydrogen[1]Hydrogen[1]
Typical Flow Rate 1 mL/min (constant flow)[1]53 kPa (constant pressure)[1]
Inlet Temperature 250 °C[1]250 °C[1]
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 260 °C260 °C
Split Ratio 30:1[1]50:1[1]
Table 2: RP-HPLC Parameters for FAME Separation
ParameterRecommended Condition
Column C18 (ODS), e.g., 250 mm x 4.6 mm ID, 5 µm particles
Mobile Phase Acetonitrile/Water mixture or 100% Acetonitrile[2]
Detection UV at 205 nm for saturated and unsaturated esters[2]
Flow Rate Typically 1.0 mL/min, can be adjusted to optimize resolution
Column Temperature 40 °C[3]
Injection Volume 10 µL

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound using a Highly Polar Cyanopropyl Column

Objective: To achieve high-resolution separation of this compound from other fatty acid methyl esters, including its cis isomer.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Highly Polar Cyanopropyl Column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness)[1]

  • Helium (carrier gas)

  • Autosampler vials with inserts

  • Sample of FAMEs containing this compound, dissolved in a suitable solvent (e.g., hexane).

Procedure:

  • Instrument Setup:

    • Install the HP-88 column in the GC oven.

    • Set the carrier gas (Helium) to a constant flow rate of 1 mL/min.[1]

    • Set the inlet temperature to 250 °C.

    • Set the split ratio to 30:1.[1]

    • Set the FID temperature to 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 5 minutes.

    • Ramp 1: Increase to 240 °C at a rate of 4 °C/min.

    • Hold at 240 °C for 20 minutes.

  • Sample Injection:

    • Inject 1 µL of the prepared sample.

  • Data Acquisition:

    • Acquire the chromatogram for the duration of the run.

  • Analysis:

    • Identify the peak corresponding to this compound based on its retention time relative to known standards.

    • Assess the resolution from adjacent peaks.

Protocol 2: RP-HPLC-UV Analysis of this compound

Objective: To separate this compound from other FAMEs, particularly cis/trans isomers, using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample of FAMEs containing this compound, dissolved in mobile phase.

Procedure:

  • Instrument Setup:

    • Install the C18 column and equilibrate with the mobile phase.

    • Set the column oven temperature to 40 °C.[3]

    • Set the UV detector wavelength to 205 nm.[3]

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, 100% acetonitrile.

    • Degas the mobile phase thoroughly.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[3]

  • Sample Injection:

    • Inject 10 µL of the sample.[3]

  • Data Acquisition:

    • Run the analysis for a sufficient time to elute all components of interest (e.g., 35-40 minutes).

  • Analysis:

    • Identify the peak for this compound by comparing its retention time with that of a standard.

    • Evaluate the resolution between the trans (E) and any potential cis (Z) isomers. The trans isomer is expected to elute after the corresponding cis isomer.

References

Minimizing isomerization of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of Ethyl 10(E)-heptadecenoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound?

Isomerization refers to the conversion of the trans (E) isomer of Ethyl 10-heptadecenoate to its cis (Z) counterpart, or the migration of the double bond to other positions along the fatty acid chain. This can significantly impact the compound's biological activity and the reproducibility of experimental results.

Q2: What are the primary factors that cause isomerization of this compound?

The primary factors that can induce isomerization are:

  • Heat: Elevated temperatures provide the activation energy for the double bond to rotate or migrate.

  • Light: Exposure to light, especially UV light, can promote photo-isomerization.

  • Catalysts: Traces of acids, bases, or certain metals can catalyze the isomerization process.

  • Improper Storage: Long-term storage under suboptimal conditions can lead to gradual isomerization.

Q3: How can I detect and quantify the isomerization of my this compound sample?

Isomerization can be detected and quantified using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Different isomers can often be separated based on their retention times and identified by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate cis and trans isomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of trans double bonds can be confirmed by a characteristic absorption band around 965 cm⁻¹.

Troubleshooting Guide: Unexpected Isomerization

If you observe unexpected isomerization in your this compound sample, follow this troubleshooting guide:

Symptom: GC-MS or HPLC analysis shows a significant peak corresponding to the (Z)-isomer or other positional isomers.

Potential Causes & Solutions:

Potential CauseRecommended Action
Contaminated Solvents or Reagents Use fresh, high-purity solvents and reagents. Ensure they are free from acidic or basic impurities.
High Temperature during Sample Preparation Avoid excessive heating during derivatization or other sample preparation steps. If heating is necessary, use the lowest effective temperature and shortest possible time.
Improper Storage of the Sample Store this compound at low temperatures (≤ -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light in an amber vial.
Active Sites in GC Inlet or Column Use a deactivated GC inlet liner and a high-quality, well-conditioned capillary column to minimize on-column isomerization.
Prolonged Exposure to Light Protect the sample from light at all stages of handling and analysis by using amber vials and minimizing exposure to ambient light.

Experimental Protocols

Protocol 1: Storage and Handling of this compound to Minimize Isomerization
  • Upon Receipt: Immediately store the vial of this compound at or below -20°C.

  • Inert Atmosphere: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Store the vial in the dark or in an amber-colored container to prevent photo-isomerization.

  • Aliquoting: For frequent use, it is advisable to aliquot the sample into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk sample to air and moisture.

  • Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample. Handle the compound under subdued light.

Protocol 2: Sample Preparation for GC-MS Analysis with Minimal Isomerization
  • Solvent Selection: Use high-purity, aprotic solvents (e.g., hexane, ethyl acetate) for sample dilution.

  • Derivatization (if necessary): If derivatization to another ester form is required, use mild conditions. For example, use diazomethane (B1218177) for methylation at room temperature, which is a non-isomerizing method. Avoid strong acids or bases and high temperatures.

  • Injection: Use a deactivated GC inlet liner. The injector temperature should be optimized to ensure efficient volatilization without causing thermal isomerization. A starting point for optimization could be 250°C.

  • GC Conditions: Employ a temperature program that allows for the separation of isomers at the lowest possible temperatures. A typical starting oven program could be: hold at 150°C for 1 minute, then ramp at 5°C/min to 220°C and hold for 5 minutes.

Quantitative Data on Isomerization

CompoundTemperature (°C)Time (hours)CatalystIsomerization (%)
Methyl Oleate2501None~5
Methyl Oleate3001None~15
Methyl Oleate2002Zeolite~25
Methyl Oleate3002Zeolite~50

This data is illustrative and compiled from studies on oleic acid and its esters. Actual isomerization rates for this compound may vary.

Visualizations

Isomerization_Factors Factors Influencing Isomerization of this compound cluster_factors Primary Factors cluster_consequences Consequences cluster_mitigation Mitigation Strategies Heat Heat Isomerization E/Z Isomerization & Double Bond Migration Heat->Isomerization Light Light (UV) Light->Isomerization Catalysts Catalysts (Acids, Bases, Metals) Catalysts->Isomerization Storage Improper Storage Storage->Isomerization BiologicalActivity BiologicalActivity Isomerization->BiologicalActivity Altered Biological Activity Reproducibility Reproducibility Isomerization->Reproducibility Poor Reproducibility LowTemp Low Temperature (Storage & Processing) InertAtmosphere Inert Atmosphere (Nitrogen, Argon) LightProtection Light Protection (Amber Vials) HighPurity High-Purity Reagents

Caption: Factors leading to isomerization and mitigation strategies.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Isomerization Start Unexpected Isomerization Detected (e.g., by GC-MS) CheckStorage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? Start->CheckStorage CheckHandling Review Sample Handling: - Exposure to light? - Contaminated glassware? CheckStorage->CheckHandling Storage OK ImplementChanges Implement Corrective Actions: - Use fresh sample - Optimize protocols - Deactivate GC system CheckStorage->ImplementChanges Storage Issues Found CheckProtocols Review Experimental Protocols: - High temperatures used? - Presence of catalysts? CheckHandling->CheckProtocols Handling OK CheckHandling->ImplementChanges Handling Issues Found CheckAnalysis Review Analytical Method: - GC inlet temperature too high? - Active sites in system? CheckProtocols->CheckAnalysis Protocols OK CheckProtocols->ImplementChanges Protocol Issues Found CheckAnalysis->ImplementChanges Analytical Issues Found Reanalyze Re-analyze Sample CheckAnalysis->Reanalyze Analytical Method OK ImplementChanges->Reanalyze Resolved Problem Resolved Reanalyze->Resolved Isomerization Minimized Consult Consult with Technical Support Reanalyze->Consult Problem Persists

Caption: A logical workflow for troubleshooting unexpected isomerization.

Technical Support Center: Ethyl 10(E)-heptadecenoate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 10(E)-heptadecenoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the purity of this compound?

The primary challenges in assessing the purity of this compound revolve around its chemical structure as a long-chain unsaturated fatty acid ester. Key issues include:

  • Isomeric Purity: Differentiating and quantifying the (E)-isomer from its corresponding (Z)-isomer, Ethyl 10(Z)-heptadecenoate, is a significant challenge as they can have very similar chromatographic behavior.

  • Positional Isomers: Depending on the synthetic route, other positional isomers of the double bond may be present as impurities.

  • Oxidative Stability: The presence of a double bond makes the molecule susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and other degradation products, impacting purity analysis.[1]

  • Thermal Instability: High temperatures, particularly in a GC inlet, can cause thermal degradation or isomerization of the molecule.[2]

Q2: What is the most common analytical technique for purity assessment of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of fatty acid ethyl esters (FAEEs) like this compound.[3][4] It allows for the separation of volatile compounds and their identification based on their mass spectra. For resolving complex mixtures of isomers, specialized GC columns, such as those with ionic liquid stationary phases, can offer improved separation of cis and trans isomers.[5]

Q3: What are the potential impurities I should be aware of?

Potential impurities can originate from the synthesis process or degradation. These include:

  • Geometric Isomer: Ethyl 10(Z)-heptadecenoate is a primary potential impurity.

  • Starting Materials: Unreacted 10(E)-heptadecenoic acid and ethanol.

  • Catalyst Residues: Traces of acid or base catalysts used during esterification.

  • Oxidation Products: Hydroperoxides, aldehydes, and other products resulting from exposure to air and light.

  • Side-Reaction Products: Byproducts from polymerization or other side reactions occurring during synthesis.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity assessment?

Yes, proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are valuable tools. ¹H NMR can be used for quantitative analysis (qNMR) of the ester and to detect certain impurities without the need for reference standards for every impurity.[6] Specific signals in the ¹H and ¹³C NMR spectra can also help to confirm the (E)-configuration of the double bond and identify isomeric impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purity assessment of this compound.

Problem 1: Poor separation of (E) and (Z) isomers in GC analysis.
  • Cause: The GC column and analytical conditions may not be optimal for resolving geometric isomers. Standard non-polar or moderately polar columns might not provide sufficient selectivity.

  • Solution:

    • Column Selection: Employ a highly polar cyanopropyl-substituted or a specialized ionic liquid capillary column designed for the separation of cis/trans fatty acid esters.[5][7]

    • Optimize GC Method:

      • Temperature Program: Use a slow, shallow temperature ramp through the elution range of the isomers to maximize separation.

      • Carrier Gas Flow: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to ensure the highest column efficiency.

    • Derivatization (if applicable): While the compound is an ethyl ester, if analyzing the parent acid, be aware that base-catalyzed derivatization methods can induce isomerization.[8][9] Acid-catalyzed methods are generally recommended to preserve the original isomeric ratio.[8]

Problem 2: Appearance of unexpected peaks in the chromatogram upon re-analysis of the same sample.
  • Cause: The sample may be degrading over time due to oxidation or thermal decomposition. Unsaturated esters are prone to oxidation at the double bond.[1]

  • Solution:

    • Proper Sample Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer conditions are recommended) and protected from light.[10][11]

    • Use of Antioxidants: For long-term storage or during sample preparation, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

    • GC Inlet Conditions: Minimize thermal stress by using the lowest possible inlet temperature that still ensures complete volatilization of the analyte.[12] A split injection with a high split ratio can reduce the residence time of the sample in the hot inlet.

Problem 3: Inaccurate quantification and variable detector response.
  • Cause: This can be due to a range of issues including sample degradation, non-linearity of the detector, or the lack of a suitable internal standard.

  • Solution:

    • Internal Standard: Use a suitable internal standard for quantification. A saturated fatty acid ester of a different chain length that does not co-elute with any component in the sample, such as Ethyl heptadecanoate, is a good choice.[4]

    • Calibration Curve: Generate a multi-point calibration curve for this compound to ensure the detector response is linear across the concentration range of interest.

    • Sample Preparation: Ensure the sample is fully dissolved in a suitable solvent and that the injection volume is consistent.

Data and Protocols

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₉H₃₆O₂[10]
Molecular Weight 296.49 g/mol [10]
CAS Number 150324-17-7[10]
Appearance Not specified, likely a liquid or low-melting solid
Purity (Typical) >99%[10][11]
Storage Freezer (-20°C)[10][11]
Key Experimental Protocols

Protocol 1: GC-MS Analysis for Isomeric Purity

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane. Add an internal standard (e.g., Ethyl heptadecanoate) at a known concentration.

  • GC Column: Use a highly polar capillary column (e.g., HP-88, DB-23, or an ionic liquid column like SLB-IL111) of at least 60 m in length.[7]

  • GC Conditions:

    • Inlet Temperature: 250°C (or lowest possible for efficient transfer).[7]

    • Injection Mode: Split (e.g., 50:1 ratio) to minimize thermal stress.[7]

    • Oven Program: 50°C hold for 1 min, ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C and hold for 5 min. (This is an example program and must be optimized for the specific column and instrument).[7]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate ensuring optimal column efficiency.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify peaks based on retention time and mass spectra. Quantify the (E)-isomer and any detected (Z)-isomer against the internal standard.

Visualizations

Experimental_Workflow Purity Assessment Workflow for this compound cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_gcms_steps GC-MS Details cluster_results Data Evaluation Sample This compound Sample Storage Store at -20°C under Inert Gas Sample->Storage Storage Dissolve Dissolve in Hexane Add Internal Standard Storage->Dissolve Preparation GCMS GC-MS Analysis (Primary Method) Dissolve->GCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolve->NMR Injection Low-Temp Inlet Split Injection Purity Calculate % Purity (vs. Internal Standard) Separation High-Polarity Column Optimized Temp Program Detection Mass Spectrometry (EI) Detection->Purity ImpurityID Identify Impurities (Isomers, Degradants) Detection->ImpurityID

Caption: Workflow for purity assessment of this compound.

Troubleshooting_Guide Troubleshooting Logic for Isomer Separation Problem Poor E/Z Isomer Separation? CheckColumn Check GC Column Problem->CheckColumn Yes Success Separation Achieved Problem->Success No CheckMethod Check GC Method CheckColumn->CheckMethod Is column appropriate? SolutionColumn Use Highly Polar or Ionic Liquid Column CheckColumn->SolutionColumn Is column non-polar or low polarity? SolutionMethod Optimize Temp Program & Carrier Gas Flow CheckMethod->SolutionMethod Are conditions sub-optimal? SolutionColumn->Success SolutionMethod->Success

Caption: Troubleshooting logic for poor E/Z isomer separation in GC.

References

Technical Support Center: Ethyl 10(E)-heptadecenoate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 10(E)-heptadecenoate.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, focusing on potential sources of contamination.

Frequently Asked Questions (FAQs):

Q1: My final product shows extra peaks in the GC-MS analysis. What are the likely sources of these contaminants?

A1: Extra peaks in your GC-MS analysis can originate from several sources throughout your experimental workflow. These can be broadly categorized as:

  • Synthesis-Related Impurities: Side products from the reaction (e.g., isomers, unreacted starting materials), or impurities present in the initial reagents and catalysts.

  • Solvent and Reagent Contamination: Impurities present in your solvents, even in high-purity grades, can become concentrated during the workup.

  • Labware and Equipment Contamination: Leaching of plasticizers from plastic containers, residual detergents or grease from improperly cleaned glassware, and particulates from septa or filter paper.[1][2][3][4]

  • Environmental Contamination: Introduction of dust, moisture, or airborne particles into your sample.

Q2: I suspect my sample is contaminated with plasticizers. What are common plasticizer contaminants and how can I avoid them?

A2: Plastic labware is a frequent source of contamination, with plasticizers and other additives leaching into organic solvents. Common leached compounds include:

  • Phthalates: Such as dibutyl phthalate (B1215562) (DBP), diethylhexyl phthalate (DEHP), and benzyl (B1604629) butyl phthalate (BBP). These are widely used to make plastics flexible.

  • Antioxidants: Like Butylated hydroxytoluene (BHT) and Irganox 1010, which are used to prevent degradation of the polymer.

  • Slip agents: Such as oleamide (B13806) and erucamide.

To minimize this type of contamination:

  • Use glassware (borosilicate) instead of plastic wherever possible, especially for storing samples in organic solvents.

  • If plasticware is unavoidable, choose high-quality, solvent-resistant polymers like PTFE.

  • Avoid prolonged storage of your compound in plastic containers.

  • Run a blank analysis with your solvents and the plasticware you are using to identify any leached contaminants.

Q3: How can I effectively remove acidic or basic impurities from my this compound sample?

A3: Acidic impurities, such as unreacted carboxylic acids, and basic impurities, like residual catalysts, can often be removed with a simple liquid-liquid extraction during your workup.

  • For Acidic Impurities: Wash the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated and move into the aqueous layer.

  • For Basic Impurities: Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic impurities will be protonated and partition into the aqueous layer.

  • Always follow with a wash with brine (saturated aqueous NaCl) to help remove residual water from the organic layer before drying.

Troubleshooting Common Experimental Issues:

Issue Potential Cause Troubleshooting Step
Low Yield of this compound Incomplete reaction during synthesis.Ensure reaction parameters (temperature, time, stoichiometry) are optimized. For Fischer esterification, use an excess of ethanol (B145695) or remove water as it forms. For Wittig or Julia-Kocienski olefination, ensure the ylide or sulfone carbanion is properly generated.
Loss of product during workup or purification.Be careful during liquid-liquid extractions to avoid losing the organic layer. When performing column chromatography, choose an appropriate solvent system to ensure your product elutes effectively without co-eluting with impurities.
Presence of Z-isomer in the final product Non-stereoselective synthesis method.For the synthesis of the (E)-isomer, the Julia-Kocienski olefination is highly recommended due to its excellent E-selectivity. If using a Wittig reaction, a stabilized ylide will favor the E-alkene.
Broad or tailing peaks in GC-MS Contamination with polar impurities.Ensure all acidic or basic residues are removed during the workup. If using column chromatography, acidic impurities can sometimes be retained on the silica (B1680970) gel.
Issues with the GC-MS system.Check the condition of your GC column and injector port. Run a standard to ensure the system is performing correctly.
Unexpected side products Side reactions during synthesis.In transesterification, the presence of water can lead to soap formation.[5] In olefination reactions, side products can arise from self-condensation of the ylide or aldehyde.

Data Presentation: Potential Contaminants

The following table summarizes potential contaminants that may be observed in this compound experiments. The concentration ranges are illustrative and can vary significantly based on experimental conditions and purity of starting materials.

Contaminant CategorySpecific ExampleTypical SourcePotential Concentration RangeAnalytical Detection Method
Synthesis Byproducts 10(Z)-heptadecenoic acid ethyl esterIsomerization during synthesis or impurity in starting material1-10%GC-MS, ¹H NMR
Heptadecanoic acid ethyl esterOver-reduction of the double bond during certain synthesis routes or impurity in starting material0.5-5%GC-MS
Unreacted 10(E)-heptadecenoic acidIncomplete esterification1-15%GC-MS (after derivatization), ¹H NMR
Reagent/Solvent Impurities Other fatty acid ethyl esters (e.g., ethyl palmitate, ethyl stearate)Impurities in 10(E)-heptadecenoic acid starting material0.1-2%GC-MS
WaterIncomplete drying of reagents or solventsVariableKarl Fischer titration
Leached Contaminants Dibutyl phthalate (DBP)Plastic tubing, containers10-500 ppbGC-MS
Di(2-ethylhexyl) phthalate (DEHP)Plastic containers, gloves10-1000 ppbGC-MS
Butylated hydroxytoluene (BHT)Polypropylene tubes, bottle caps5-200 ppbGC-MS
Glassware/Equipment Residues High-boiling grease componentsStopcock greaseVariableGC-MS
Detergent residuesImproperly rinsed glasswareTraceCan cause emulsions during workup

Experimental Protocols

1. Synthesis of this compound via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a highly E-selective method for alkene synthesis. This protocol is a general guideline and may require optimization.

  • Step 1: Preparation of the Sulfone: Synthesize the required phenyltetrazolyl (PT) sulfone from the corresponding alkyl halide.

  • Step 2: Olefination Reaction:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the PT sulfone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) and stir for 30 minutes to generate the carbanion.

    • Add the appropriate aldehyde (e.g., heptanal, 1.1 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane (B92381)/ethyl acetate gradient to yield the pure this compound.

2. GC-MS Analysis for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.

  • GC-MS Parameters (Illustrative):

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating fatty acid esters.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 10 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze smaller peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities. The relative abundance of each impurity can be estimated from the peak area percentages in the chromatogram.

Mandatory Visualizations

Contamination_Sources cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_handling Sample Handling & Storage Reagents Reagents & Catalysts FinalProduct Final Product (this compound) Reagents->FinalProduct SideReactions Side Reactions SideReactions->FinalProduct StartingMaterial Starting Material Impurities StartingMaterial->FinalProduct Solvents Solvents Solvents->FinalProduct Glassware Glassware (Grease, Detergents) Glassware->FinalProduct Plastics Plasticware (Leachables) Plastics->FinalProduct Chromatography Chromatography Media (e.g., Silica Gel Impurities) Chromatography->FinalProduct Environment Environment (Dust, Air, Moisture) Environment->FinalProduct CrossContamination Cross-Contamination CrossContamination->FinalProduct

Caption: Potential sources of contamination in this compound experiments.

Troubleshooting_Workflow start Impurity Detected in Final Product gcms Analyze by GC-MS start->gcms nmr Analyze by NMR start->nmr identify Identify Impurity Structure gcms->identify nmr->identify compare Compare with Known Contaminants identify->compare source Hypothesize Source compare->source synthesis Synthesis-Related source->synthesis Known Side Product/ Starting Material external External Contamination source->external Plasticizer/ Solvent Impurity optimize Optimize Reaction/ Purify Starting Materials synthesis->optimize improve Improve Lab Practices/ Change Labware external->improve end Pure Product optimize->end improve->end

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Fatty Acid Ethyl Esters: Uncovering the Unexplored Potential of Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the known bioactivities of common fatty acid ethyl esters (FAEEs) and highlights the current research gap concerning Ethyl 10(E)-heptadecenoate. While extensive data exists for compounds such as ethyl palmitate, ethyl oleate, and ethyl linoleate, there is a notable absence of published experimental data on the specific bioactivity of this compound.

This guide is structured to present the available data in a clear, comparative format and to propose a comprehensive experimental workflow to elucidate the bioactivity profile of this compound.

Comparative Bioactivity of Common Fatty Acid Ethyl Esters

FAEEs are non-oxidative metabolites of ethanol (B145695) and are increasingly recognized for their diverse biological activities.[1] Accumulating evidence suggests their involvement in various cellular processes and pathologies, including organ damage linked to alcohol consumption.[1] The specific bioactivity is largely dependent on the parent fatty acid.

Data Summary

The following table summarizes the reported in vitro and in vivo bioactivities of several common FAEEs.

Fatty Acid Ethyl EsterBioactivityKey FindingsCell Line/ModelQuantitative Data (IC50/EC50)References
Ethyl Palmitate Anti-inflammatoryReduces levels of TNF-α, IL-6, and NF-κB.Endotoxemic ratsNot specified[2]
Anti-viralInhibits Chikungunya virus (CHIKV) E2 protein expression and viral activity.Vero cellsEC50: 0.0068 μMNot found in search results
Ethyl Oleate Anti-cancerDemonstrates antiproliferative activity.LN-18 and A-549 cancer cell linesGrowth inhibitions of 84% and 81% respectively.[3]
Anti-bacterialShows activity against both Gram-positive and Gram-negative bacteria.Not specifiedNot specifiedNot found in search results
Ethyl Linoleate Anti-inflammatoryAttenuates lipopolysaccharide-induced pro-inflammatory cytokine production by inducing heme oxygenase-1.RAW264.7 cellsNot specifiedNot found in search results
Anti-melanogenicInhibits α-MSH-induced melanogenesis.B16F10 cellsNot specifiedNot found in search results
Icosapent Ethyl (EPA-EE) Cardiovascular ProtectionReduces the risk of cardiovascular events.Human clinical trials (REDUCE-IT)25% relative risk reduction in major adverse cardiovascular events.[4][5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a compound's potency. The absence of such data for some activities indicates a need for further quantitative studies.

Signaling Pathways in FAEE Bioactivity

The bioactivities of FAEEs are often mediated through their interaction with key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Several FAEEs have been shown to modulate this pathway.

Caption: Canonical NF-κB signaling pathway activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor 1. Binding Ras Ras Receptor->Ras 2. Activation Raf Raf Ras->Raf 3. Kinase Cascade MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors 4. Nuclear Translocation and Activation Gene_Expression Cell Proliferation, Differentiation Transcription_Factors->Gene_Expression 5. Transcription

Caption: A simplified MAPK/ERK signaling pathway.

Proposed Experimental Workflow for this compound Bioactivity Screening

To address the current knowledge gap, the following experimental workflow is proposed for a comprehensive assessment of the bioactivity of this compound in comparison to other FAEEs.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) Anti_Inflammatory Anti-inflammatory Assay (RAW 264.7) Cytotoxicity->Anti_Inflammatory Anti_Cancer Anti-proliferative Assay (Cancer Cell Lines) Cytotoxicity->Anti_Cancer Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Anti_Inflammatory->Signaling_Pathways Investigate Mechanism Anti_Cancer->Signaling_Pathways Investigate Mechanism Cytokine_Analysis Cytokine Profiling (ELISA) Signaling_Pathways->Cytokine_Analysis Animal_Models Animal Models of Inflammation/Cancer Cytokine_Analysis->Animal_Models Validate Findings

Caption: Proposed workflow for bioactivity assessment.

Detailed Experimental Protocols

The following are detailed protocols for the key proposed in vitro experiments.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound and other FAEEs on various cell lines.

Materials:

  • Cell lines (e.g., RAW 264.7 macrophages, various cancer cell lines)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other FAEEs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the FAEEs) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the potential of this compound and other FAEEs to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound and other FAEEs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 100 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

While a substantial body of research highlights the diverse bioactivities of common fatty acid ethyl esters, this compound remains a largely uncharacterized molecule. The proposed experimental workflow provides a clear and systematic approach to bridge this knowledge gap. Elucidating the anti-inflammatory, anti-cancer, and other potential therapeutic properties of this compound could unveil a novel bioactive compound with significant potential for drug development. Further research in this area is strongly encouraged to unlock the full therapeutic landscape of fatty acid ethyl esters.

References

A Comparative Guide to the Validation of Ethyl 10(E)-heptadecenoate as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of novel biomarkers is a cornerstone of progress. This guide provides a comparative framework for understanding the validation pathway for Ethyl 10(E)-heptadecenoate, a fatty acid ethyl ester (FAEE), as a potential biomarker. While specific validation data for this molecule is not yet prevalent in publicly available literature, we can establish a comprehensive validation plan by comparing it to established biomarker classes and adhering to regulatory guidelines.

Introduction to this compound and Fatty Acid Ethyl Esters

This compound belongs to the class of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695). This class of molecules, particularly FAEEs, are recognized as markers of ethanol intake.[1][2][3] Their presence and concentration in various tissues, such as blood, liver, and adipose tissue, can indicate recent or chronic alcohol consumption.[2][4] The potential of a specific FAEE like this compound as a biomarker for other clinical indications remains an area for investigation.

The Biomarker Validation Process: A Roadmap for this compound

The validation of any new biomarker is a multi-stage process to ensure its accuracy, reliability, and clinical relevance.[5][6] Regulatory bodies like the FDA provide guidance on this process to ensure that biomarkers used in clinical decision-making are robust and well-characterized.[7][8] The journey from a candidate biomarker to a clinically accepted tool can be outlined in the following workflow.

cluster_discovery Discovery & Feasibility cluster_validation Analytical & Clinical Validation cluster_approval Regulatory & Post-Market Discovery Candidate Biomarker Identification (this compound) Preclinical Preclinical & In Vitro Studies Discovery->Preclinical Analytical Analytical Method Validation Preclinical->Analytical Clinical Clinical Validation (Sensitivity & Specificity) Analytical->Clinical Utility Clinical Utility Assessment Clinical->Utility Regulatory Regulatory Submission & Approval Utility->Regulatory PostMarket Post-Market Surveillance Regulatory->PostMarket

Caption: A generalized workflow for biomarker validation.

Comparative Analysis: this compound vs. Established Biomarkers

To understand the data required for the validation of this compound, it is useful to compare its current standing with that of well-established biomarkers, such as various fatty acids used in cardiometabolic disease risk assessment.[9][10]

Validation Parameter This compound Established Fatty Acid Biomarkers (e.g., Omega-3 PUFAs)
Associated Clinical Indication Primarily associated with ethanol consumption as a class (FAEEs).[2][3] Specific disease associations are not yet established.Associated with risk of type 2 diabetes, cardiovascular disease, and mortality.[11]
Analytical Validity Analytical methods for FAEEs exist (GC-MS), but require specific validation for this compound.[1][12]Well-established and validated analytical methods (GC, HPLC) are available.[12][13]
Clinical Validity Data on sensitivity, specificity, and predictive value for any specific disease state is currently lacking.Numerous prospective studies have established associations with clinical outcomes.[11]
Clinical Utility The impact on patient management and clinical decision-making is yet to be determined.Dietary recommendations are influenced by the known clinical utility of these biomarkers.[9]

Experimental Protocols for Validation

The validation of this compound would necessitate a series of rigorous experiments. The following outlines the key protocols that would need to be developed and executed.

1. Analytical Method Validation

The first step is to validate a bioanalytical method for the accurate and precise quantification of this compound in biological matrices (e.g., plasma, serum, tissue).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for fatty acid analysis.[12][13]

Experimental Workflow for Analytical Validation

start Biological Sample Collection extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs/FAEEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms quant Quantification using Internal Standard gcms->quant validation Assay Performance Validation (Accuracy, Precision, Linearity, etc.) quant->validation

Caption: Workflow for analytical method validation using GC-MS.

The validation would need to assess the following parameters as per FDA guidelines[7]:

  • Accuracy: Closeness of measured value to the true value.

  • Precision: Repeatability and intermediate precision.

  • Selectivity and Specificity: Ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: Lower Limit of Quantification (LLOQ).

  • Linearity and Range: Proportionality of the signal to the concentration of the analyte.

  • Stability: Stability of the analyte in the biological matrix under different storage and processing conditions.

2. Clinical Validation Studies

Once an analytical method is validated, clinical studies are required to establish the biomarker's relationship with a specific clinical endpoint.[6]

Logical Flow of Clinical Validation

cohort Define Prospective Cohort (Case vs. Control) measurement Measure this compound Levels cohort->measurement statistical Statistical Analysis (ROC curves, etc.) measurement->statistical performance Determine Sensitivity, Specificity, PPV, NPV statistical->performance association Establish Association with Clinical Outcome performance->association

References

Cross-Validation of Analytical Methods for Ethyl 10(E)-heptadecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Ethyl 10(E)-heptadecenoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific applications, based on performance characteristics and experimental considerations. While direct cross-validation data for this compound is limited in publicly available literature, this guide summarizes typical performance data for long-chain fatty acid ethyl esters (FAEEs), a class of compounds to which this compound belongs.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and research, directly impacting data quality and reliability. Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of FAEEs, each with distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For FAEEs, it typically offers high chromatographic resolution and is often considered a robust and cost-effective method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity and specificity, particularly for the analysis of complex biological matrices. It is well-suited for non-volatile and thermally labile compounds.

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of long-chain FAEEs, providing a basis for comparison.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 0.8 - 7.5 ng/g[1]0.2 ng/g (for EtS) - 0.8 ng/g (for EtG)[1]
Limit of Quantification (LOQ) 5 - 25 ng/g[1]1 ng/g (for EtS) - 2.5 ng/g (for EtG)[1]
Accuracy (% Recovery) 89.1 - 109%[1]93.8 - 107%[1]
Precision (%RSD) 3.5 - 9.7%[1]3.5 - 9.7%[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable analytical results. Below are representative methodologies for the analysis of FAEEs using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of FAEEs in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma), add an internal standard (e.g., Ethyl heptadecanoate-d5).

  • Add 2 mL of a hexane (B92381):isopropanol (3:2, v/v) mixture.

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general procedure for the analysis of FAEEs in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., plasma), add an internal standard (e.g., Ethyl heptadecanoate-d5).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 50% B.

    • 1-5 min: Linear gradient to 95% B.

    • 5-7 min: Hold at 95% B.

    • 7.1-10 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts of this compound analysis, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or PPT) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Volatile Analytes LCMS LC-MS/MS Analysis Reconstitution->LCMS Non-volatile Analytes Integration Peak Integration GCMS->Integration LCMS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Figure 1: Generalized analytical workflow for the quantification of this compound.

Fatty acid ethyl esters are not merely biomarkers but are also biologically active molecules that can modulate cellular signaling pathways. Their accumulation, often associated with ethanol (B145695) consumption, can lead to cellular stress and inflammation.

FAEE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inflammation Inflammatory Response FAEE Fatty Acid Ethyl Esters (e.g., this compound) ER_Stress ER Stress FAEE->ER_Stress NFkB NF-κB Activation FAEE->NFkB UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cellular_Damage Cellular Damage & Apoptosis UPR->Cellular_Damage Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Cytokines->Cellular_Damage

Figure 2: Simplified signaling pathway illustrating the role of FAEEs in inducing cellular stress.

Conclusion

Both GC-MS and LC-MS/MS are highly capable and reliable methods for the quantification of this compound and other FAEEs. The choice between the two techniques will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, available instrumentation, and cost considerations. For volatile and less complex matrices, GC-MS may offer a more straightforward and economical solution. For complex biological samples requiring high sensitivity and specificity, LC-MS/MS is often the preferred method. Proper method validation according to regulatory guidelines is crucial to ensure the generation of high-quality, reproducible data in any research or drug development setting.

References

A Comparative Analysis of the Biological Effects of Ethyl 10(E)-heptadecenoate and its Parent Fatty Acid, 10-Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of Ethyl 10(E)-heptadecenoate and its parent fatty acid, 10-heptadecenoic acid. Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this comparison primarily details the established biological activities of 10-heptadecenoic acid, with a focus on the more extensively studied cis-10-heptadecenoic acid isomer. The potential biological activities of this compound are discussed in the context of its role as a prodrug to the parent fatty acid.

Executive Summary

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for the biological effects of cis-10-heptadecenoic acid. No direct quantitative data for this compound has been identified in the reviewed literature.

CompoundBiological ActivityCell Line/ModelQuantitative MetricSource
cis-10-Heptadecenoic AcidAnti-proliferativeHuman promyelocytic leukemia (HL-60)IC₅₀: 302 µM[1]
cis-10-Heptadecenoic AcidAnti-inflammatoryMouse macrophagesInhibition of LPS-induced Tumor Necrosis Factor-α (TNF-α) production[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process.

Comparative Analysis: Parent Fatty Acid vs. Ethyl Ester

10-Heptadecenoic Acid: The Active Moiety
  • Anti-Cancer Effects: cis-10-Heptadecenoic acid has been shown to inhibit the proliferation of human leukemia HL-60 cells with an IC₅₀ value of 302 µM[1]. The accumulation of its parent saturated fatty acid, heptadecanoic acid (C17:0), has been observed to lead to an increase in intracellular cis-10-heptadecenoic acid, which is correlated with the inhibition of cell proliferation and migration, and the promotion of apoptosis in non-small-cell lung cancer cells[2].

  • Anti-Inflammatory Activity: This fatty acid has also been reported to prevent the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated mouse macrophages[1].

  • Metabolism: As a fatty acid with a cis double bond at an even-numbered carbon, its metabolism via the standard β-oxidation pathway is impeded. Instead, it requires an alternative pathway involving reductase and isomerase enzymes[3].

This compound: The Prodrug Perspective

While direct biological data is lacking, the effects of this compound can be inferred from its chemical nature as a fatty acid ethyl ester (FAEE).

  • Pharmacokinetic Profile: FAEEs are generally more lipophilic than their corresponding free fatty acids. This increased lipophilicity can enhance their passive diffusion across cellular membranes. However, the bioavailability of FAEEs can be lower than that of free fatty acids when ingested, as they require enzymatic hydrolysis by esterases for the release of the active fatty acid[4][5]. The presence of food, particularly fats, can significantly impact the absorption of FAEEs.

  • Cellular Uptake and Activation: It is anticipated that this compound would be taken up by cells and then hydrolyzed by intracellular esterases to release 10(E)-heptadecenoic acid. This intracellular conversion would then allow the free fatty acid to exert its biological effects. Notably, some cancer cells exhibit elevated esterase activity, which could potentially lead to a targeted release of the active fatty acid within the tumor microenvironment[2][6][7][8][9].

Experimental Protocols

HL-60 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4 x 10⁴ cells/mL.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., cis-10-heptadecenoic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

LPS-Induced TNF-α Production in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Cells are seeded in 24-well or 96-well plates and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours before stimulation.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for a period of 4 to 24 hours to allow for cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

dot

Biological_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ethyl_10E_heptadecenoate This compound Esterases Intracellular Esterases Ethyl_10E_heptadecenoate->Esterases Cellular Uptake Heptadecenoic_Acid 10(E)-Heptadecenoic Acid Proliferation_Inhibition Inhibition of Cell Proliferation Heptadecenoic_Acid->Proliferation_Inhibition Inflammation_Inhibition Inhibition of Inflammation Heptadecenoic_Acid->Inflammation_Inhibition Esterases->Heptadecenoic_Acid Hydrolysis

Caption: Proposed metabolic activation and biological effects.

Conclusion

While 10-heptadecenoic acid exhibits promising anti-proliferative and anti-inflammatory activities, the biological effects of its ethyl ester, this compound, remain to be experimentally determined. Based on the principles of prodrug design, it is plausible that the ethyl ester serves as a delivery vehicle for the active fatty acid. However, this hypothesis requires direct experimental validation. Future studies should focus on the in vitro and in vivo evaluation of this compound to ascertain its stability, metabolic fate, and efficacy in relevant disease models. Such research is crucial for determining its potential as a therapeutic agent.

References

A Comparative Guide to Isotopic Labeling of Ethyl 10(E)-heptadecenoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid metabolism is crucial for unraveling the complexities of numerous physiological and pathological processes. Isotopic labeling of fatty acids provides a powerful tool for tracing their metabolic fate in vivo and in vitro. This guide offers a comprehensive comparison of isotopic labeling strategies for tracer studies, with a focus on odd-chain fatty acids, exemplified by heptadecanoic acid (C17:0), the parent fatty acid of Ethyl 10(E)-heptadecenoate. Due to a lack of specific experimental data on this compound as a tracer, this guide extrapolates from the well-documented use of other fatty acids, particularly odd-chain fatty acids, to provide a valuable resource for designing and interpreting metabolic studies.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling a fatty acid tracer depends on the specific research question, the analytical instrumentation available, and the desired sensitivity. The most common stable isotopes used for this purpose are deuterium (B1214612) (²H) and carbon-13 (¹³C). Radioactive isotopes like carbon-14 (B1195169) (¹⁴C) are also employed for their high sensitivity.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingCarbon-14 (¹⁴C) Labeling
Detection Method Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometry (MS), GC-MS, Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography
Typical Application Tracing fatty acid uptake, transport, and incorporation into complex lipids.[1]Quantifying metabolic fluxes, oxidation rates, and biosynthetic pathways.[2][3]Highly sensitive tracing of metabolic fate, often in preclinical studies.[4]
Advantages - Relatively low cost of labeling. - Minimal kinetic isotope effect in many applications.- Stable isotope, poses no radiation risk. - Provides detailed information on carbon backbone transformations.[5]- Extremely high sensitivity, allowing for low tracer doses.
Limitations - Potential for H/D exchange in certain metabolic steps, leading to label loss. - Can be challenging to synthesize with high isotopic purity at specific positions.- Higher cost of ¹³C-labeled precursors. - Requires sensitive MS or NMR instrumentation for detection.- Radioactive, requiring specialized handling and disposal procedures. - Not suitable for human studies without stringent ethical and safety considerations.
Suitability for this compound Feasible for tracking the ethyl ester's uptake and incorporation into lipid pools.Ideal for elucidating the metabolic fate of the heptadecanoyl chain.Suitable for preclinical animal studies requiring high sensitivity.

Experimental Protocols

General Synthesis of Isotopically Labeled Fatty Acid Ethyl Esters

Protocol: Synthesis of ¹³C-Labeled Ethyl Heptadecanoate

  • Starting Material: Commercially available [¹³C]-labeled heptadecanoic acid.

  • Esterification:

    • Dissolve the ¹³C-labeled heptadecanoic acid in anhydrous ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Reflux the mixture for several hours to drive the esterification reaction to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ethyl heptadecanoate into an organic solvent such as diethyl ether or hexane.

    • Wash the organic layer with water and brine to remove any remaining impurities.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the resulting ¹³C-labeled ethyl heptadecanoate using column chromatography on silica (B1680970) gel.

In Vitro Tracer Study using Labeled Ethyl Heptadecanoate

This protocol outlines a general procedure for tracing the uptake and metabolism of labeled ethyl heptadecanoate in a cell culture model.

Materials:

  • Isotopically labeled this compound (e.g., ¹³C-labeled).

  • Cell line of interest (e.g., hepatocytes, adipocytes).

  • Cell culture medium and supplements.

  • Bovine serum albumin (BSA) to complex the fatty acid.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standards for mass spectrometry.

Procedure:

  • Preparation of Labeled Fatty Acid Complex:

    • Dissolve the labeled ethyl heptadecanoate in a small amount of ethanol.

    • Complex the fatty acid to fatty acid-free BSA in serum-free cell culture medium.

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Replace the growth medium with the medium containing the labeled fatty acid-BSA complex.

    • Incubate the cells for various time points to allow for uptake and metabolism.

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated tracer.

    • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

  • Analysis by Mass Spectrometry:

    • Analyze the lipid extracts by GC-MS or LC-MS to identify and quantify the labeled ethyl heptadecanoate and its metabolic products.

Metabolic Pathway of Odd-Chain Fatty Acids

Odd-chain fatty acids like heptadecanoic acid follow a slightly different metabolic pathway compared to their even-chain counterparts.[6] The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7]

OddChainFattyAcidMetabolism cluster_Mitochondrion Mitochondrial Matrix Odd-Chain Fatty Acyl-CoA Odd-Chain Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Odd-Chain Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase Methylmalonyl-CoA->Methylmalonyl-CoA Mutase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase->Succinyl-CoA Succinyl-CoA->Citric Acid Cycle

Caption: Mitochondrial metabolism of odd-chain fatty acids.

Experimental Workflow for a Tracer Study

A typical workflow for an in vivo tracer study using an isotopically labeled fatty acid involves several key steps, from administration of the tracer to data analysis.

TracerStudyWorkflow Tracer_Admin Tracer Administration (e.g., Labeled this compound) Sample_Collection Biological Sample Collection (Blood, Tissue) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Sample_Prep Sample Preparation for MS (e.g., Derivatization) Lipid_Extraction->Sample_Prep MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Quantification, Flux Analysis) MS_Analysis->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General workflow for an in vivo fatty acid tracer study.

Concluding Remarks

While direct experimental data on isotopically labeled this compound as a metabolic tracer is currently limited, the principles and protocols established for other fatty acids, particularly odd-chain fatty acids like heptadecanoic acid, provide a strong foundation for its use in research. The unique metabolic fate of odd-chain fatty acids makes them valuable tools for probing specific metabolic pathways and their dysregulation in various diseases. The choice of isotopic label will ultimately depend on the specific goals of the study, with stable isotopes like ¹³C offering a powerful and safe approach for detailed metabolic investigations in both preclinical and clinical settings. As research into the biological roles of odd-chain fatty acids continues to grow, the development and application of tracers like labeled this compound will be instrumental in advancing our understanding of lipid metabolism in health and disease.

References

A Comparative Guide to the Quantification of Ethyl 10(E)-heptadecenoate in the Absence of a Dedicated Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 10(E)-heptadecenoate, a specific unsaturated fatty acid ethyl ester, is essential for various research applications. However, the commercial availability of a certified reference material (CRM) for this compound is limited, posing a significant challenge for direct quantitative analysis. This guide provides a comparative overview of robust analytical methodologies that can be employed for the precise quantification of this compound using alternative reference standards and techniques.

Alternative Quantification Strategies

In the absence of a dedicated certified reference standard for this compound, two primary analytical techniques offer reliable quantification:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) using an Internal Standard: GC-FID is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. The flame ionization detector exhibits a response that is highly proportional to the number of carbon atoms in the analyte. By using a certified reference standard of a structurally similar compound (e.g., another long-chain fatty acid ethyl ester) as an internal standard, accurate quantification of this compound can be achieved.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary ratio method of measurement that allows for the determination of the concentration of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard. This technique does not require a reference standard of the analyte itself, making it a powerful tool for quantifying compounds for which no certified standard is available.

Comparison of Quantification Methods

The following table summarizes the key performance characteristics of GC-FID with an internal standard and qNMR for the quantification of this compound.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID) with Internal StandardQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, detection based on ionization in a hydrogen flame. Quantification via relative response to an internal standard.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons generating that signal, relative to a certified internal standard.
Reference Standard Requires a certified reference standard of a structurally similar compound (e.g., Ethyl heptadecanoate).Requires a certified internal standard with known purity and proton count (e.g., Maleic acid, Dimethyl sulfone).
Sample Preparation May require derivatization (transesterification) if analyzing from a complex matrix. Requires precise addition of the internal standard.Simple sample preparation, involving dissolution in a deuterated solvent with the precise addition of the internal standard.
Selectivity High, based on chromatographic separation.High, based on distinct chemical shifts of protons.
Sensitivity High (typically ng to pg level).Moderate (typically µg to mg level).
Precision & Accuracy High, with proper method validation and use of an appropriate internal standard.[1][2][3]High, as it is a primary ratio method.
Throughput High, with modern autosamplers.Lower, due to longer acquisition times for high precision.
Instrumentation Widely available in analytical laboratories.Requires access to a high-resolution NMR spectrometer.

Experimental Protocols

Quantification by GC-FID with an Internal Standard

This protocol is adapted from established methods for fatty acid ethyl ester analysis.[1][4]

a. Materials and Reagents:

  • Sample containing this compound

  • Certified Internal Standard (e.g., Ethyl heptadecanoate)

  • Hexane (or other suitable solvent), GC grade

  • Anhydrous sodium sulfate (B86663)

b. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of hexane.

  • Accurately add a known amount of the internal standard solution (e.g., Ethyl heptadecanoate in hexane) to the sample solution.

  • Vortex the solution to ensure homogeneity.

  • If the sample contains water, pass it through a small column of anhydrous sodium sulfate to dry it.

  • Transfer an aliquot to a GC vial for analysis.

c. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for fatty acid ester separation.

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: 100°C for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

  • Detector: FID, 260°C.

  • Injection Volume: 1 µL.

d. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times (determined by injecting individual standards if available, or by GC-MS for confirmation).

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Aanalyte / AIS) * (CIS / RF)

    Where:

    • Canalyte = Concentration of this compound

    • Aanalyte = Peak area of this compound

    • AIS = Peak area of the Internal Standard

    • CIS = Concentration of the Internal Standard

    • RF = Response Factor (determined experimentally or assumed to be 1 if the internal standard is a close structural analog).

Quantification by qNMR

This protocol provides a general framework for qNMR analysis.[5][6][7]

a. Materials and Reagents:

  • Sample containing this compound

  • Certified qNMR Internal Standard (e.g., Maleic acid)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS)

b. Sample Preparation:

  • Accurately weigh a known amount of the sample into an NMR tube.

  • Accurately weigh a known amount of the certified internal standard into the same NMR tube.

  • Add a known volume of the deuterated solvent (e.g., 0.6 mL of CDCl3) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are fully dissolved.

c. NMR Acquisition Parameters (example on a 400 MHz spectrometer):

  • Pulse Sequence: zg30 (or similar quantitative pulse program)

  • Number of Scans: 16 to 64 (depending on concentration)

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (at least 30 seconds for accurate quantification)

  • Acquisition Time: > 3 seconds

  • Spectral Width: 20 ppm

  • Temperature: 298 K

d. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Identify a well-resolved signal for this compound (e.g., the protons of the ethyl group) and a signal for the internal standard.

  • Integrate the selected signals for both the analyte and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the quantification methodologies described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard (e.g., Ethyl heptadecanoate) B->C D Homogenize C->D E Transfer to GC Vial D->E F Inject Sample E->F G Chromatographic Separation F->G H Flame Ionization Detection G->H I Generate Chromatogram H->I J Integrate Peak Areas (Analyte and Internal Standard) I->J K Calculate Concentration J->K

Caption: Workflow for this compound quantification using GC-FID with an internal standard.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Processing A_q Weigh Sample and Internal Standard (e.g., Maleic Acid) into NMR Tube B_q Add Deuterated Solvent A_q->B_q C_q Dissolve Completely B_q->C_q D_q Acquire 1H NMR Spectrum (Quantitative Parameters) C_q->D_q E_q Process Spectrum (FT, Phasing, Baseline Correction) D_q->E_q F_q Integrate Signals (Analyte and Internal Standard) E_q->F_q G_q Calculate Purity/Concentration F_q->G_q

Caption: Workflow for this compound quantification using qNMR.

References

A Guide to Inter-laboratory Comparison of Ethyl 10(E)-heptadecenoate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Ethyl 10(E)-heptadecenoate measurements. As no public data from a formal inter-laboratory comparison for this specific analyte has been identified, this document outlines a proposed study structure, standardized experimental protocols, and performance evaluation criteria. The objective is to establish a benchmark for accurate and reproducible quantification of this compound across different laboratories, thereby ensuring data reliability in research and development.

Introduction to the Inter-laboratory Comparison

The purpose of this proposed inter-laboratory study is to assess the proficiency of participating laboratories in quantifying this compound. A central organizing body would prepare and distribute identical, blind samples to each participating laboratory. The study would evaluate the accuracy, precision, and overall comparability of the results obtained using the standardized method outlined below.

The workflow for this proposed study is illustrated in the diagram below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation & Reporting P1 Preparation of Homogenized Samples P2 Characterization of Reference Material P1->P2 P3 Distribution of Blind Samples P2->P3 L1 Sample Receipt & Storage P3->L1 Shipment L2 Execution of Standardized Protocol L1->L2 L3 Data Acquisition (GC-MS) L2->L3 E1 Submission of Results to Central Body L3->E1 Data Submission E2 Statistical Analysis of Data E1->E2 E3 Issuance of Performance Report E2->E3

Caption: Proposed workflow for the inter-laboratory comparison study.

Standardized Experimental Protocol

To ensure comparability of results, all participating laboratories should adhere to the following experimental protocol. This protocol is based on established methods for the analysis of fatty acid ethyl esters (FAEEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

2.1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To each 1 mL of the provided sample matrix, add a known concentration of an appropriate internal standard (e.g., Ethyl heptadecanoate-d5).

  • Lipid Extraction:

    • Add 3 mL of acetone (B3395972) to the sample, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Collect the upper hexane layer.

  • Solid-Phase Extraction (SPE):

    • Condition an amino-propyl silica (B1680970) SPE cartridge with 5 mL of hexane.

    • Load the hexane extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove interfering substances.

    • Elute the FAEEs with 5 mL of a 98:2 (v/v) hexane:diethyl ether solution.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.

2.2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar dimethylpolysiloxane column.[2]
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 290°C, and hold for 5 minutes.
Mass Spectrometer Agilent 7000D GC/TQ or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound (target and qualifier ions) and the internal standard.
Transfer Line Temp.290 °C
Ion Source Temp.230 °C

2.3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in iso-octane, each containing the same concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify this compound in the samples using the generated calibration curve.

Data Presentation and Performance Evaluation

Laboratories should report their quantitative results for each blind sample. The organizing body will then perform a statistical analysis to evaluate the performance of each laboratory.

3.1. Summary of Quantitative Data

The results of the inter-laboratory comparison will be summarized in a table similar to the one below.

Laboratory IDSample 1 (Reported Conc. µg/mL)Sample 2 (Reported Conc. µg/mL)Sample 3 (Reported Conc. µg/mL)
1
2
3
...
Assigned Value
Std. Dev.
% RSD

3.2. Performance Metrics

The following metrics will be used to assess the performance of each laboratory.

Performance MetricDescriptionAcceptance Criteria (Example)
Accuracy (as Z-score) A measure of how close the laboratory's result is to the assigned value. Calculated as: Z = (x - X) / σ where x is the lab's result, X is the assigned value, and σ is the standard deviation of the proficiency test.|Z| ≤ 2
Precision (RSD) The relative standard deviation of replicate measurements, indicating the random error of the laboratory's method.RSD ≤ 15%
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. To be determined by each laboratory using standard methods (e.g., signal-to-noise ratio of 3:1).Reportable
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. To be determined by each laboratory (e.g., signal-to-noise ratio of 10:1).Reportable

The logical relationship for the evaluation of laboratory performance is depicted in the following diagram.

G cluster_data Data Input cluster_calc Performance Calculation cluster_eval Performance Assessment cluster_output Outcome LabData Laboratory Reported Value ZScore Z-Score Calculation LabData->ZScore Precision Precision (RSD) Calculation LabData->Precision RefValue Assigned Reference Value RefValue->ZScore AccuracyEval Accuracy Acceptable? ZScore->AccuracyEval PrecisionEval Precision Acceptable? Precision->PrecisionEval Proficient Proficient AccuracyEval->Proficient Both Yes NonProficient Needs Improvement AccuracyEval->NonProficient No PrecisionEval->Proficient Both Yes PrecisionEval->NonProficient No

References

Statistical Analysis of Ethyl 10(E)-heptadecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive statistical analysis and direct comparison of Ethyl 10(E)-heptadecenoate with alternative compounds is not feasible at this time due to a lack of publicly available research data. Extensive searches for quantitative experimental data, detailed protocols, and established mechanisms of action for this compound have yielded insufficient information to construct a meaningful comparison guide for researchers, scientists, and drug development professionals.

While basic chemical and physical properties of this compound are available from commercial suppliers, in-depth biological studies detailing its efficacy, toxicity, pharmacokinetics, or pharmacodynamics in various experimental models are not present in the accessible scientific literature. This absence of foundational research precludes the ability to perform a statistical analysis or to draw objective comparisons against other potential therapeutic alternatives.

Similarly, a thorough investigation into the parent fatty acid, 10(E)-heptadecenoic acid, revealed a comparable scarcity of relevant biological data. The majority of the limited existing research focuses on the cis-isomer, cis-10-heptadecenoic acid. While some preliminary in vitro data for the cis-isomer exists, such as its inhibitory concentration on HL-60 cell proliferation (IC50 of 302 µM), this information is not sufficient to build a comprehensive guide as requested.[1] Furthermore, extrapolating data from the cis-isomer to the trans (E)-isomer is not scientifically valid as stereoisomers can have significantly different biological activities.

To fulfill the core requirements of presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing signaling pathways, dedicated research studies on this compound are necessary.

Future Research Directions

To enable the creation of a comprehensive comparative guide, future research should focus on:

  • In vitro studies: Determining the cytotoxic, anti-inflammatory, or other relevant biological activities of this compound in various cell lines. This would involve generating dose-response curves and calculating key parameters like IC50 or EC50 values.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases. This would include pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound to elucidate how it exerts its biological effects.

As new research on this compound becomes available, a detailed and objective comparison guide can be developed to assist the scientific community in evaluating its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ethyl 10(E)-heptadecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 10(E)-heptadecenoate. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.

Operational Plan: Step-by-Step Guidance for Safe Handling

Personnel should be thoroughly trained on the handling of fatty acid esters and familiar with the information in this guide.

1. Engineering Controls and Ventilation:

  • Work in a well-ventilated area to minimize inhalation of any potential vapors or mists.[1][2][3][4]

  • A chemical fume hood is recommended for procedures that may generate aerosols.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3][5]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4][6]

    • A lab coat or other protective clothing should be worn to prevent skin contact.[3][4][5]

  • Respiratory Protection:

    • Under normal, well-ventilated conditions, respiratory protection is not typically required.

    • If vapors or mists are generated and ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1][5]

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1][6]

  • Keep the container tightly closed when not in use.[1][4][7]

  • Keep away from heat, sparks, and open flames as the substance is combustible.[6][7]

  • Use non-sparking tools and explosion-proof equipment if large quantities are being handled.[1][6]

  • Wash hands thoroughly after handling.[4]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • The recommended storage temperature is in a freezer.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][10]

5. In Case of a Spill:

  • Evacuate the area.

  • Remove all sources of ignition.[1][7]

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[3][7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][9]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

This compound is not typically classified as hazardous waste.[11] However, all chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Identification and Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

2. Disposal Route:

  • Do not pour down the drain or dispose of in general trash.[5][11]

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.

  • The waste may be sent to a licensed chemical waste disposal facility.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C19H36O2[8]
Molecular Weight 296.49 g/mol [8]
Purity >99%[8]
Recommended Storage Freezer[8]

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation - Review SDS - Gather PPE handling Handling - Work in ventilated area - Avoid contact prep->handling storage Storage - Tightly sealed container - Cool, dry place handling->storage spill Spill Response - Absorb with inert material - Collect for disposal handling->spill If spill occurs disposal Disposal - Label waste container - Contact EHS storage->disposal After use spill->disposal

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Selection Logic

PPE Selection for this compound hazard Potential Hazards - Skin/Eye Irritation - Inhalation of Vapors eye_protection Eye Protection (Safety Glasses/Goggles) hazard->eye_protection Eye Contact skin_protection Skin Protection (Gloves, Lab Coat) hazard->skin_protection Skin Contact respiratory_protection Respiratory Protection (Respirator) hazard->respiratory_protection Inhalation (if poor ventilation)

Caption: Logic for selecting appropriate PPE based on potential hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.